molecular formula C8H10O4 B144821 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 5617-70-9

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Cat. No.: B144821
CAS No.: 5617-70-9
M. Wt: 170.16 g/mol
InChI Key: AXJVPXNVESYGDT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS: 5617-70-9) is a high-value spirocyclic compound of interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C8H10O4 and a molecular weight of 170.16 g/mol, this compound is characterized by its unique structure featuring a cyclopropane ring fused to a 1,3-dioxane-4,6-dione moiety . Its primary research utility stems from its role as a versatile electrophilic building block. The compound readily undergoes ring-opening addition reactions with various nucleophiles, such as amines, to generate synthetically useful intermediates . This reactivity is exploited in the synthesis of diverse molecular scaffolds, including pyrrolidinones and other nitrogen-containing heterocycles that are prevalent in pharmacologically active molecules . Studies have explored its application as a precursor in the synthesis of antiviral agents like Penciclovir and Famciclovir, and its derivatives have shown potential as inhibitors of bacterial Type II dihydrofolate reductase (DHFR), presenting avenues for novel antibacterial development . The compound can be analyzed using reverse-phase HPLC methods, for instance on a C18 column with a mobile phase of acetonitrile and water . This product is intended for research purposes only and is not approved for human or veterinary use.

Properties

IUPAC Name

6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJVPXNVESYGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C2(CC2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204702
Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-70-9
Record name 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
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Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
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Record name 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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Foundational & Exploratory

An In-depth Technical Guide to 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a versatile spirocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, physical and chemical properties, spectroscopic data, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound, also known as cyclic isopropylidene cyclopropane-1,1-dicarboxylate, is a white crystalline solid. Its core structure features a cyclopropane ring fused to a 1,3-dioxane-4,6-dione ring system.

PropertyValueSource
Molecular Formula C₈H₁₀O₄[1]
Molecular Weight 170.16 g/mol [1]
CAS Number 5617-70-9[1]
Appearance White crystalline solid/powder
Melting Point 65–67 °C[2]
Density 1.21 g/cm³
Solubility Slightly soluble in water, soluble in organic solvents.

Synthesis of this compound

The primary synthetic route to this compound involves the acid-catalyzed reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate.[2] This procedure is well-documented and provides a reliable method for obtaining the target compound.

Experimental Protocol

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Isopropenyl acetate (freshly distilled)

  • Concentrated sulfuric acid

  • Water (cold)

  • Hexane

  • Benzene

  • Magnesium sulfate (MgSO₄)

  • Activated carbon

  • Ether

Procedure: [2]

  • A suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate is stirred vigorously in a suitable flask.

  • To this suspension, 0.5 mL of concentrated sulfuric acid is added dropwise over a period of 30 minutes.

  • The mixture is stirred for an additional 30 minutes, during which the solution should become clear and yellow.

  • The solution is then kept at 5°C for 24 hours, which should result in partial solidification.

  • 50 mL of cold water is added to the mixture, and the precipitated solid is collected by filtration.

  • The solid is washed with 10 mL of cold water and then air-dried to yield the crude product.

  • The filtrate is extracted three times with 50-mL portions of ether.

  • The combined organic layers are washed with 50 mL of brine, dried over MgSO₄, and decolorized with activated carbon.

  • Evaporation of the solvent yields an additional amount of the crude product.

  • The combined crude product is recrystallized from 110 mL of hexane and 25 mL of benzene to afford 28.7–31.5 g (55–61%) of pure this compound as colorless needles.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Cyclopropane-1,1-dicarboxylic_acid Cyclopropane-1,1-dicarboxylic Acid Target_Compound This compound Cyclopropane-1,1-dicarboxylic_acid->Target_Compound Isopropenyl_acetate Isopropenyl Acetate Isopropenyl_acetate->Target_Compound H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Target_Compound

Synthesis of the target compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

TechniqueData Reference
¹H NMR Available in SpectraBase.[1]
¹³C NMR Available in SpectraBase.[1]
IR Spectroscopy Available in SpectraBase.[1]
Mass Spectrometry (GC-MS) Available in the NIST Mass Spectrometry Data Center.[1]

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds.[3] Its reactivity is centered around the lability of the dioxane-dione ring system.

Key Reactions and Applications
  • Synthesis of Pyrrolidinones: The compound reacts with amines, leading to the formation of pyrrolidinone derivatives, which are common structural motifs in pharmacologically active molecules.[4]

  • Precursor for Biologically Active Molecules: It serves as a key building block in the synthesis of various biologically active compounds.[3]

  • Inhibitors of Dihydrofolate Reductase (DHFR): Derivatives of this spiro compound have been investigated as inhibitors of Type II dihydrofolate reductase.[3][5] This enzyme is crucial for bacterial DNA synthesis, making its inhibitors promising candidates for novel antibacterial agents.[3]

  • Antiviral and Anticancer Potential: Research has explored its use as a precursor in the synthesis of antiviral agents.[3] Furthermore, its cytotoxic properties suggest potential for the development of new anticancer therapies.[3]

Applications cluster_applications Applications in Drug Development Target_Compound This compound Antibacterial Antibacterial Agents (DHFR Inhibitors) Target_Compound->Antibacterial Anticancer Anticancer Drugs Target_Compound->Anticancer Antiviral Antiviral Agents Target_Compound->Antiviral Building_Block Pharmaceutical Synthesis (Building Block) Target_Compound->Building_Block

Applications in Drug Development.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound may cause skin and eye irritation.[1] It should be stored in a cool, dry place away from direct sunlight.

References

Spectroscopic and Synthetic Profile of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS No: 5617-70-9). The information is curated for professionals in research and development, particularly in the fields of organic chemistry and drug discovery.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: While sources indicate the availability of ¹H NMR spectra, specific peak data is not publicly detailed. It is known that a spectrum was recorded on a BRUKER AC-300 instrument using a sample from Tokyo Kasei Kogyo Company, Ltd.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not publicly availableData not publicly available

Note: A ¹³C NMR spectrum is noted to be available from a sample provided by Fluka AG, Buchs, Switzerland.[1] However, the detailed chemical shifts are not publicly listed.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
Data not publicly availableData not publicly available

Note: The availability of IR spectra is mentioned in several chemical databases.[2][3] However, specific absorption bands are not detailed in the available literature.

Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
Data not publicly availableData not publicly available

Note: Mass spectrometry data for this compound is indicated to be available, but the specific fragmentation pattern and parent ion peak are not provided in public sources.[2][3]

Experimental Protocols

A detailed and reliable protocol for the synthesis of this compound is provided by Organic Syntheses.[4] This procedure involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate.

Synthesis of this compound[4]

Materials:

  • Cyclopropane-1,1-dicarboxylic acid (39.0 g, 0.30 mol)

  • Isopropenyl acetate (33.0 g, 0.33 mol), freshly distilled

  • Concentrated sulfuric acid (0.5 mL)

  • Cold water

  • Hexane

  • Benzene

Procedure:

  • A suspension of cyclopropane-1,1-dicarboxylic acid and freshly distilled isopropenyl acetate is stirred vigorously in a flask.

  • Concentrated sulfuric acid is added dropwise to the suspension over a period of 30 minutes.

  • The mixture is stirred for an additional 30 minutes, during which the solution becomes a clear yellow.

  • The solution is kept at 5°C for 24 hours, leading to partial solidification.

  • 50 mL of cold water is added, and the precipitated solid is collected by filtration.

  • The solid is washed with 10 mL of cold water and then air-dried.

  • The crude product is recrystallized from a mixture of hexane and benzene.

Yield: 28.7–31.5 g (55–61%) of colorless needles with a melting point of 65–67°C.[4][5]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Final Structure Confirmed

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Reaction Mechanism of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a prominent member of the spiro-activated cyclopropane family. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as the isopropylidene ester of cyclopropane-1,1-dicarboxylic acid, is a spirocyclic compound featuring a cyclopropane ring fused to a Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) moiety.[1][2] The presence of the two electron-withdrawing carbonyl groups of the Meldrum's acid derivative significantly activates the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening reactions.[3][4] This inherent reactivity makes it a valuable synthetic intermediate for the construction of more complex molecular architectures.[3][4]

Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate.[5]

Synthetic Pathway

The overall synthetic scheme is presented below:

synthesis cluster_reactants Reactants cluster_product Product Cyclopropane-1,1-dicarboxylic_acid Cyclopropane-1,1-dicarboxylic acid Product This compound Cyclopropane-1,1-dicarboxylic_acid->Product Isopropenyl_acetate Isopropenyl acetate Isopropenyl_acetate->Product Catalyst H₂SO₄ (conc.) Catalyst->Product Catalyst

Caption: Synthesis of this compound.

Experimental Protocol

The following experimental protocol is adapted from Organic Syntheses.[5]

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Isopropenyl acetate (freshly distilled)

  • Concentrated sulfuric acid

  • Water (cold)

  • Hexane

  • Benzene

Procedure:

  • A suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate is stirred vigorously.[5]

  • To this suspension, 0.5 mL of concentrated sulfuric acid is added dropwise over a period of 30 minutes.[5]

  • The mixture is stirred for an additional 30 minutes, during which the solution becomes a clear yellow.[5]

  • The solution is kept at 5°C for 24 hours, leading to partial solidification.[5]

  • 50 mL of cold water is added, and the precipitated solid is filtered and washed with 10 mL of cold water.[5]

  • The solid is air-dried to yield the crude product.[5]

  • The crude product is recrystallized from a mixture of hexane and benzene to afford colorless needles of this compound.[5]

Quantitative Data
ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
Cyclopropane-1,1-dicarboxylic acid130.0939.00.30
Isopropenyl acetate100.1233.00.33
Product 170.16 28.7–31.5 0.169–0.185
Yield 55–61%

Reaction Mechanisms

The primary reactivity of this compound stems from the electrophilic nature of the cyclopropane ring, which is highly activated by the adjacent Meldrum's acid moiety. This allows for a variety of ring-opening reactions, most notably with nucleophiles.

Nucleophilic Ring-Opening: S_N2-type Reaction

The reaction with nucleophiles, such as thiophenolates, proceeds via an S_N2-type mechanism, resulting in the opening of the cyclopropane ring.[3] The nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to the cleavage of the C-C bond and the formation of a stabilized enolate intermediate.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_product Product Substrate This compound TS S_N2 Transition State Substrate->TS Nucleophile Nucleophile (e.g., RS⁻) Nucleophile->TS Enolate Stabilized Enolate Intermediate TS->Enolate Product Ring-Opened Product Enolate->Product Protonation

Caption: S_N2-type nucleophilic ring-opening mechanism.

Kinetic studies on similar spiro-activated cyclopropanes have shown that these S_N2 reactions are significantly faster when the cyclopropane ring is substituted with an aryl group.[3] This is attributed to the further polarization of the C1-C2 bond in the transition state.[3]

Cloke-Wilson Rearrangement

In the presence of certain nucleophiles and under thermal conditions, spirocyclopropyl Meldrum's acid derivatives can undergo a stereospecific decarboxylative rearrangement known as the Cloke-Wilson rearrangement to yield trans-γ-butyrolactones.[6] This reaction proceeds through an initial nucleophilic attack, followed by ring-opening, decarboxylation, and subsequent ring closure.

cloke_wilson Start Spirocyclopropyl Meldrum's Acid Nuc_Attack Nucleophilic Attack Start->Nuc_Attack Ring_Open Ring Opening Nuc_Attack->Ring_Open Decarboxylation Thermal Decarboxylation Ring_Open->Decarboxylation Ring_Closure Ring Closure Decarboxylation->Ring_Closure Product trans-γ-Butyrolactone Ring_Closure->Product

Caption: Logical flow of the Cloke-Wilson rearrangement.

This sequential spirocyclopropanation/Cloke-Wilson rearrangement has been developed into a stereoselective method for the synthesis of trans-β,γ-disubstituted γ-butyrolactones.[6]

Multicomponent Reactions

This compound and its precursors can participate in multicomponent reactions. For instance, the reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides can lead to the formation of either trans-β,γ-disubstituted γ-butyrolactones or trans-spirocyclopropanes, depending on the electronic nature of the aldehyde.[7] Electron-rich aromatic aldehydes favor the formation of γ-butyrolactones, while electron-deficient aromatic and aliphatic aldehydes yield spirocyclopropanes.[7] The spirocyclopropane product can then be converted to the corresponding γ-butyrolactone under Lewis acid conditions.[7]

Conclusion

This compound is a versatile and reactive molecule whose chemistry is dominated by the electrophilic nature of its spiro-activated cyclopropane ring. The ease of its synthesis and its susceptibility to nucleophilic attack and rearrangement reactions make it a valuable building block in modern organic synthesis. Understanding the underlying reaction mechanisms, including S_N2-type ring-opening and the Cloke-Wilson rearrangement, is crucial for its effective application in the design and development of novel chemical entities. Further research into the scope and limitations of its reactivity will undoubtedly continue to expand its synthetic utility.

References

stability and storage of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis. Its spirocyclic structure, incorporating a cyclopropane ring, imparts unique reactivity and stereochemical properties. As with many highly reactive small molecules, understanding its stability and appropriate storage conditions is paramount to ensure its integrity and successful application in research and development. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and relevant experimental protocols for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 5617-70-9[1][2]
Molecular Formula C₈H₁₀O₄[1][3]
Molecular Weight 170.16 g/mol [1][4]
Appearance White to orange to green powder/crystal[2]
Melting Point 65-67 °C[3]
Purity >98.0% (GC)[2][5]
Synonyms Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester, cycl-Isopropylidene Cyclopropane-1,1-dicarboxylate[2]

Stability Profile

The stability of this compound is influenced by temperature, moisture, and pH. As a disubstituted derivative of Meldrum's acid, it exhibits enhanced stability compared to the parent compound but is still susceptible to degradation under certain conditions.

Thermal Stability and Thermolysis
Hydrolytic Stability

The ester linkages in the 1,3-dioxane-4,6-dione ring are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. While specific kinetic data for the hydrolysis of this compound is not available in the literature, related dioxaspiro compounds are known to undergo hydrolysis.[9][10] It is therefore recommended to protect the compound from moisture and to use anhydrous solvents in reactions where its integrity is critical.

Storage and Handling

Based on the stability profile of Meldrum's acid and its analogs, the following storage and handling guidelines are recommended for this compound.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleReference(s)
Temperature Store in a refrigerator (2-8 °C) for long-term storage.To minimize thermal degradation. Acyl Meldrum's acids can decompose at room temperature over time.[6][11][12]
Atmosphere Store in a tightly-closed container under an inert atmosphere (e.g., nitrogen or argon).To protect from moisture and atmospheric oxygen.[12][13]
Location Store in a cool, dry, and well-ventilated area.To prevent moisture uptake and ensure a stable environment.[11][12][14]
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could lead to degradation.[11][12]
Handling Due to its volatility, the product should be air-dried and not exposed to high vacuum.To prevent loss of material.[15]

Experimental Protocols

Synthesis of this compound

A detailed and reliable method for the synthesis of this compound has been reported in Organic Syntheses.[15]

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Isopropenyl acetate (freshly distilled)

  • Concentrated sulfuric acid

  • Cold water

Procedure:

  • A suspension of cyclopropane-1,1-dicarboxylic acid (0.30 mol) and freshly distilled isopropenyl acetate (0.33 mol) is stirred vigorously.

  • To this suspension, add concentrated sulfuric acid (0.5 mL) dropwise over 30 minutes.

  • Continue stirring for an additional 30 minutes. The solution will become clear yellow.

  • Keep the solution at 5 °C for 24 hours, during which it may partially solidify.

  • Add 50 mL of cold water to the mixture.

  • Filter the precipitated solid, wash with 10 mL of cold water, and air-dry to yield the crude product.

For purification, recrystallization from a mixture of hexane and benzene can be performed.[15]

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product A Cyclopropane-1,1-dicarboxylic acid P1 Stirring A->P1 B Isopropenyl acetate B->P1 C Conc. H₂SO₄ C->P1 dropwise addition P2 Cooling (5°C, 24h) P1->P2 P3 Precipitation with H₂O P2->P3 P4 Filtration & Air Drying P3->P4 D This compound P4->D

Caption: Synthetic pathway for this compound.

General Protocol for Forced Degradation Study

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate its degradation. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.

Stress Conditions:

  • Acidic Hydrolysis: Reflux the compound in 0.1 N HCl.

  • Basic Hydrolysis: Reflux the compound in 0.1 N NaOH.

  • Neutral Hydrolysis: Reflux the compound in water.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C).

  • Photolytic Degradation: Expose the compound (in solid state and in solution) to UV and visible light.

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Subject aliquots of the stock solution (or the solid compound for thermal and photolytic studies) to the stress conditions outlined above for various time points.

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

G Forced Degradation Workflow cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Outcome Start This compound Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Neutral Neutral Hydrolysis Start->Neutral Oxidative Oxidative Start->Oxidative Thermal Thermal Start->Thermal Photolytic Photolytic Start->Photolytic Sampling Sampling at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC HPLC Analysis Sampling->HPLC Result Degradation Profile & Stability Assessment HPLC->Result

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of Meldrum's acid derivatives, two primary degradation pathways can be anticipated for this compound.

G Potential Degradation Pathways cluster_parent Parent Compound cluster_thermolysis Thermolysis cluster_hydrolysis Hydrolysis Parent This compound Ketene Cyclopropylideneketene Parent->Ketene Thermolysis Acetone Acetone Parent->Acetone Thermolysis CO2 Carbon Dioxide Parent->CO2 Thermolysis Diacid Cyclopropane-1,1-dicarboxylic acid Parent->Diacid Hydrolysis Acetone2 Acetone Parent->Acetone2 Hydrolysis Heat Heat Heat->Parent Water H₂O (Acid/Base) Water->Parent

Caption: Potential thermolysis and hydrolysis degradation pathways.

Conclusion

This compound is a valuable synthetic intermediate that requires careful storage and handling to maintain its quality. The primary stability concerns are thermal and hydrolytic degradation. Adherence to the recommended storage conditions—specifically, refrigeration in a dry, inert atmosphere—is essential for maximizing its shelf life. For applications requiring stringent quality control, it is advisable to perform stability testing using a validated analytical method to confirm the compound's integrity prior to use. Further research to quantify the degradation kinetics under various conditions would be beneficial for establishing a definitive shelf life and retest period.

References

An In-depth Technical Guide to 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Derivatives and Their Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a spirocyclic organic compound that serves as a versatile building block in synthetic organic chemistry.[1] Its unique structure, featuring a cyclopropane ring fused to a 1,3-dioxane-4,6-dione moiety, makes it a valuable precursor for the synthesis of a variety of biologically active molecules.[1] This technical guide provides a comprehensive overview of the synthesis of the core compound, its key reactions, and the biological potential of its derivatives, with a focus on experimental details and quantitative data.

Physicochemical Properties of the Core Compound

A thorough understanding of the properties of the parent compound, this compound, is essential for its application in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₀O₄[2]
Molecular Weight 170.16 g/mol [2]
CAS Number 5617-70-9[2]
Appearance White to Orange to Green powder to crystal[3]
Melting Point 69.0 to 72.0 °C[3]
Synonyms Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester, cycl-Isopropylidene Cyclopropane-1,1-dicarboxylate[3]

Synthesis of this compound

The synthesis of the core spiro compound is typically achieved through a two-step process starting from diethyl malonate.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

The initial step involves the formation of the cyclopropane ring via a phase-transfer-catalyzed reaction.

synthesis_step1 cluster_reactants Reactants Diethyl malonate Diethyl malonate Cyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid Diethyl malonate->Cyclopropane-1,1-dicarboxylic acid 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Cyclopropane-1,1-dicarboxylic acid 50% NaOH 50% NaOH 50% NaOH->Cyclopropane-1,1-dicarboxylic acid Triethylbenzylammonium chloride Triethylbenzylammonium chloride Triethylbenzylammonium chloride->Cyclopropane-1,1-dicarboxylic acid

Synthesis of Cyclopropane-1,1-dicarboxylic acid.

Experimental Protocol:

  • A 1-L solution of 50% aqueous sodium hydroxide is prepared.[4]

  • To this solution, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25°C with mechanical stirring.[4]

  • A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once to the vigorously stirred suspension.[4]

  • The reaction mixture is stirred vigorously for 2 hours.[4]

  • The contents are transferred to a 4-L Erlenmeyer flask, cooled to 15°C, and carefully acidified by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[4]

  • The aqueous layer is extracted three times with 900 mL of ether. The aqueous layer is then saturated with sodium chloride and extracted three more times with 500 mL of ether.[4]

  • The combined ether layers are washed with brine, dried over MgSO₄, and decolorized with activated carbon.[4]

  • Removal of the solvent by rotary evaporation yields a semisolid residue, which is triturated with 100 mL of benzene.[4]

  • Filtration of this mixture gives 43.1–47.9 g (66–73%) of cyclopropane-1,1-dicarboxylic acid as white crystals (mp 137–140°C).[4]

Step 2: Synthesis of this compound

The resulting diacid is then reacted with isopropenyl acetate to form the spiro dione.

synthesis_step2 cluster_reactants Reactants Cyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid This compound This compound Cyclopropane-1,1-dicarboxylic acid->this compound Isopropenyl acetate Isopropenyl acetate Isopropenyl acetate->this compound Conc. H₂SO₄ Conc. H₂SO₄ Conc. H₂SO₄->this compound

Synthesis of the core spiro dione.

Experimental Protocol:

  • A suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate is stirred vigorously.[4]

  • To this suspension, 0.5 mL of concentrated sulfuric acid is added dropwise over 30 minutes.[4]

  • The solution is stirred for an additional 30 minutes, during which it turns clear yellow.[4]

  • The mixture is kept at 5°C for 24 hours, which may result in partial solidification.[4]

  • After the addition of 50 mL of cold water, the precipitated solid is filtered, washed with 10 mL of cold water, and air-dried to give 30.9 g of the crude spiroacylal.[4]

Reactions of this compound

The primary reactivity of this spiro compound involves the ring-opening of the strained cyclopropane ring by nucleophiles.

Reaction with Amines

The reaction with amines is a key transformation, leading to the formation of various nitrogen-containing heterocyclic compounds.

amine_reaction Spiro Dione This compound Ring-Opened Product Pyrrolidinone Derivative Spiro Dione->Ring-Opened Product Amine R-NH₂ Amine->Ring-Opened Product

Ring-opening reaction with an amine.

Recent studies have clarified that the reaction of aromatic amines with this compound leads to the formation of pyrrolidinone structures, correcting earlier reports.[5] This reaction highlights the utility of the spiro compound as a precursor to complex heterocyclic systems.

Derivatives and Biological Activity

Derivatives of this compound are being explored for their potential as therapeutic agents.

Known Derivatives and Their Potential
Derivative ClassPotential Biological Activity
Bis-benzimidazolesInhibitors of bacterial Type II dihydrofolate reductase (DHFR)[1]
Spiro[cyclopropane-1,3'-indolin]-2'-onesAnticancer agents

The core spiro compound is a valuable precursor for creating libraries of compounds for drug discovery. For instance, its derivatives have been investigated for the development of new pharmaceuticals, including novel antibacterial agents.[1]

Conclusion and Future Outlook

This compound is a valuable and reactive building block in organic synthesis. The detailed experimental protocols provided herein for its synthesis offer a solid foundation for its utilization in research and development. The ring-opening reactions, particularly with amines, open avenues for the creation of diverse heterocyclic libraries. The demonstrated biological activity of its derivatives, such as the inhibition of bacterial DHFR, underscores the potential of this scaffold in drug discovery. Future research should focus on expanding the scope of nucleophiles used in ring-opening reactions, synthesizing a wider array of derivatives, and conducting comprehensive biological evaluations to unlock the full therapeutic potential of this unique spirocyclic system.

References

Synthesis of Meldrum's Acid Cyclopropane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to Meldrum's acid cyclopropane derivatives, compounds of significant interest in medicinal chemistry and organic synthesis due to their unique structural and reactive properties. The guide details key methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of cyclopropane derivatives of Meldrum's acid can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

One-Pot Reaction of Meldrum's Acid with Aldehydes and Cyanogen Bromide

A prevalent and efficient method for constructing fully substituted dispirocyclopropanes involves a one-pot reaction between Meldrum's acid, various aldehydes, and cyanogen bromide in the presence of a base like triethylamine.[1][2][3][4] This reaction proceeds at room temperature and generally affords good to excellent yields.[1][3] The reaction is believed to proceed through a Michael Initiated Ring Closure (MIRC) mechanism.[1]

Stereoselective Spirocyclopropanation/Cloke-Wilson Rearrangement

For the stereoselective synthesis of trans-isomeric spirocyclopropyl Meldrum's acid derivatives, a sequential reaction involving the DBU-promoted spirocyclopropanation of alkylidene Meldrum's acids with benzyl halides is employed.[5][6] This is followed by a stereospecific thermal decarboxylative Cloke-Wilson rearrangement to yield trans-γ-butyrolactones, demonstrating excellent diastereoselectivities.[5]

Rhodium-Catalyzed Olefin Cyclopropanation

Catalytic approaches offer an alternative route, with rhodium(II) carboxylates being effective in catalyzing the cyclopropanation of olefins.[7][8] This method utilizes a phenyliodonium ylide derived from Meldrum's acid, which reacts with various olefins to form the corresponding cyclopropane derivatives.[8][9] Enantioselective versions of this reaction have been developed, achieving moderate to high enantiomeric excesses.[7]

Organocatalytic Cascade Reactions

Organocatalysis provides a powerful tool for the enantioselective synthesis of chiral cyclopropanes. Asymmetric cascade Michael-alkylation reactions of α,β-unsaturated aldehydes with bromomalonates, catalyzed by chiral diphenylprolinol TMS ether, yield cyclopropanes with high enantiomeric and diastereomeric purities.[10] While not directly employing Meldrum's acid as a starting material in the cited example, the underlying principles of this Michael-initiated ring closure are highly relevant and adaptable.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of Meldrum's acid cyclopropane derivatives via the one-pot reaction with various aldehydes.

Table 1: Synthesis of 3'-Aryl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5''-(2,2-dimethyl-1,3-dioxan)]-4,4'',6,6''-tetrones [1]

EntryAldehyde (Ar-CHO)ProductYield (%)Melting Point (°C)
14-Nitrobenzaldehyde3f 60202-203
24-Bromobenzaldehyde3j 52192-193
32-Methoxybenzaldehyde3o 55178-180

Table 2: Synthesis of 3'-Alkyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5''-(2,2-dimethyl-1,3-dioxan)]-4,4'',6,6''-tetrones [3]

EntryAldehyde (R-CHO)ProductYield (%)Melting Point (°C)
1Propanal3d 50204–205
2Butanal3e 50194-195

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Dispirocyclopropanes[1][3]

Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • To a solution of cyanogen bromide (1.0 mmol) in methanol (10 mL) in a round-bottom flask at 0 °C, a solution of Meldrum's acid (2.0 mmol) and triethylamine (1.0 mmol) in methanol (10 mL) is added dropwise with stirring.

  • After the addition is complete, the corresponding aldehyde (1.0 mmol) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), during which a solid precipitate usually forms.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetone).

  • The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Protocol 2: DBU-Promoted Spirocyclopropanation of Alkylidene Meldrum's Acid[5]

This protocol is a generalized representation based on the described transformation.

  • To a solution of the starting alkylidene Meldrum's acid (1.0 equiv) and a benzyl halide (1.2 equiv) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, the trans-isomeric spirocyclopropyl Meldrum's acid, is purified by column chromatography on silica gel.

Visualizations

Reaction Mechanisms and Workflows

reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product MA Meldrum's Acid Enolate Meldrum's Acid Enolate MA->Enolate + Base Aldehyde R-CHO Alkylidene Alkylidene Meldrum's Acid Aldehyde->Alkylidene + Meldrum's Acid (Knoevenagel) BrCN BrCN Base Base (Et3N) BromoMA 5-Bromo-Meldrum's Acid Enolate->BromoMA + BrCN - HCN MichaelAdduct Michael Adduct Anion BromoMA->MichaelAdduct + Alkylidene (Michael Addition) Cyclopropane Dispirocyclopropane Derivative MichaelAdduct->Cyclopropane Intramolecular Nucleophilic Substitution (-Br-)

Caption: Proposed mechanism for the one-pot synthesis of dispirocyclopropanes.

experimental_workflow start Start: Combine Reactants reaction Stir at Room Temperature (2-4 hours) start->reaction filtration Filter Precipitate reaction->filtration wash Wash with Cold Methanol filtration->wash dry Dry Under Vacuum wash->dry purify Recrystallization (Optional) dry->purify analyze Characterization (NMR, IR, MS) dry->analyze If pure purify->analyze end Final Product analyze->end

Caption: General experimental workflow for one-pot cyclopropanation.

spirocyclopropanation_rearrangement cluster_step1 Step 1: Spirocyclopropanation cluster_step2 Step 2: Cloke-Wilson Rearrangement AlkylideneMA Alkylidene Meldrum's Acid Spirocyclopropane trans-Spirocyclopropyl Meldrum's Acid AlkylideneMA->Spirocyclopropane + Benzyl Halide DBU, rt BenzylHalide Benzyl Halide BenzylHalide->Spirocyclopropane Butyrolactone trans-γ-Butyrolactone Spirocyclopropane->Butyrolactone Thermal Decarboxylation

Caption: Sequential spirocyclopropanation and Cloke-Wilson rearrangement.

References

physical and chemical properties of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. This document includes key identifiers, physical and chemical data, detailed experimental protocols for its synthesis, and its application in the development of enzyme inhibitors.

Compound Identification

This compound is a heterocyclic organic compound. Its core structure features a cyclopropane ring spiro-fused to a dimethyl-substituted 1,3-dioxane-4,6-dione ring.

IdentifierValue
CAS Number 5617-70-9[1][2]
Molecular Formula C₈H₁₀O₄[1][2]
Molecular Weight 170.16 g/mol [1][2]
IUPAC Name This compound[2]
InChI InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3[2][3]
InChIKey AXJVPXNVESYGDT-UHFFFAOYSA-N[2][3]
SMILES CC1(OC(=O)C2(CC2)C(=O)O1)C[2][3]
Synonyms Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester, cyclic Isopropylidene 1,1-cyclopropanedicarboxylate[2][4]

Physical and Chemical Properties

The compound is a white crystalline solid at room temperature and is stable under normal conditions. It is utilized as an intermediate in chemical synthesis and as a monomer in polymer production.

Physical Properties
PropertyValueSource
Appearance White to Orange to Green powder to crystal[4]
White crystalline solid[5]
Melting Point 58-61°C
65-67°C[5]
69.0 to 72.0 °C[4]
Density 1.21 g/cm³
Solubility Slightly soluble in water, soluble in organic solvents.
Spectroscopic Data
Data TypeDescription
¹H NMR Spectrum available (400 MHz in CDCl₃).[3]
¹³C NMR Spectrum available.[2]
Infrared (IR) IR (KBr) data available: 3233, 2939, 2585, 1724, 1679, 1401, 1167, 753, and 660 cm⁻¹.[5]
Mass Spec. (MS) Spectrum available.[3]

Experimental Protocols

The synthesis of this compound can be achieved from cyclopropane-1,1-dicarboxylic acid. The following protocol is a summary of a procedure from Organic Syntheses.[5]

Synthesis of this compound

Materials:

  • Cyclopropane-1,1-dicarboxylic acid (39.0 g, 0.30 mol)

  • Isopropenyl acetate (33.0 g, 0.33 mol), freshly distilled

  • Concentrated sulfuric acid (0.5 mL)

  • Cold water

Procedure:

  • A suspension of cyclopropane-1,1-dicarboxylic acid (0.30 mol) and freshly distilled isopropenyl acetate (0.33 mol) is stirred vigorously.

  • Concentrated sulfuric acid (0.5 mL) is added dropwise to the suspension over a 30-minute period.

  • The solution is stirred for an additional 30 minutes, during which it becomes a clear yellow.

  • The solution is kept at 5°C for 24 hours, leading to partial solidification.

  • 50 mL of cold water is added, and the precipitated solid is filtered.

  • The solid is washed with 10 mL of cold water and air-dried to yield the crude product.

  • The crude product is recrystallized from a mixture of hexane and benzene to give colorless needles.[5]

G Synthesis Workflow cluster_reactants Reactants cluster_catalyst Catalyst A Cyclopropane-1,1-dicarboxylic acid D Vigorous Stirring & Acid Addition (30 min) A->D B Isopropenyl acetate B->D C Conc. H₂SO₄ C->D E Stirring (30 min) D->E F Solidification at 5°C (24 hr) E->F G Precipitation & Filtration F->G H Washing & Drying G->H I Recrystallization H->I J Final Product: This compound I->J G Logical Pathway of Application A 6,6-Dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione B Chemical Synthesis A->B C Bis-benzimidazoles B->C D Inhibition C->D E Type II Dihydrofolate Reductase (DHFR) (Bacterial Enzyme) D->E F Disruption of Folic Acid Pathway E->F G Antibacterial Effect F->G

References

An In-depth Technical Guide to the Structural Analysis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a valuable synthetic intermediate. This document collates available data on its synthesis and spectroscopic properties. While a complete crystallographic analysis is not publicly available, this guide presents a detailed synthesis protocol and summarizes known spectroscopic data. The guide also outlines a general workflow for the full structural elucidation of this and related molecules, serving as a foundational resource for researchers.

Introduction

This compound, with the chemical formula C₈H₁₀O₄, is a unique spirocyclic compound featuring a cyclopropane ring fused to a 1,3-dioxane-4,6-dione moiety.[1][2] Its rigid, three-dimensional structure makes it an interesting building block in organic synthesis. This guide details the known structural characteristics of this molecule and provides the experimental protocols for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₀O₄[1][2]
Molecular Weight 170.16 g/mol [2]
CAS Number 5617-70-9[1][2]
Melting Point 65-67 °C[3]
Appearance Colorless needles[3]
Purity (by GC) >98.0%[4][5]

Synthesis

This compound is synthesized from cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate in the presence of an acid catalyst.[3]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cyclopropane-1,1-dicarboxylic Acid Cyclopropane-1,1-dicarboxylic Acid Reaction Reaction Cyclopropane-1,1-dicarboxylic Acid->Reaction Isopropenyl Acetate Isopropenyl Acetate Isopropenyl Acetate->Reaction H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction Vigorous Stirring Vigorous Stirring Vigorous Stirring->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.
Experimental Protocol: Synthesis[3]

  • Reaction Setup: A suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate is vigorously stirred in a suitable reaction flask.

  • Catalyst Addition: To this suspension, 0.5 mL of concentrated sulfuric acid is added dropwise over a period of 30 minutes.

  • Reaction: The mixture is stirred for an additional 30 minutes. The solution will become clear yellow.

  • Crystallization: The reaction mixture is kept at 5°C for 24 hours, during which the product will partially solidify.

  • Work-up: 50 mL of cold water is added to the reaction mixture. The precipitated solid is filtered, washed with 10 mL of cold water, and air-dried.

  • Purification: The crude product can be recrystallized from a mixture of hexane and benzene to yield colorless needles.

Structural Analysis

A comprehensive structural analysis of a molecule typically involves a combination of spectroscopic and crystallographic techniques.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computation Computational Modeling Synthesis Synthesis Purification Purification Synthesis->Purification NMR (1H, 13C) NMR (1H, 13C) Purification->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Single Crystal X-ray Diffraction Single Crystal X-ray Diffraction Purification->Single Crystal X-ray Diffraction Structural Elucidation Structural Elucidation NMR (1H, 13C)->Structural Elucidation IR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation Single Crystal X-ray Diffraction->Structural Elucidation DFT Calculations DFT Calculations Structural Elucidation->DFT Calculations

General workflow for structural analysis.
Spectroscopic Data

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons and the methyl protons of the isopropylidene group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons, the spiro carbon, the cyclopropyl carbons, the quaternary carbon of the isopropylidene group, and the methyl carbons.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the dione functionality and C-O stretching of the ester groups.

4.1.3. Mass Spectrometry (MS)

Mass spectral analysis would provide information on the molecular weight and fragmentation pattern of the molecule. A high-resolution mass spectrum would confirm the elemental composition. At present, detailed fragmentation data for this specific compound is not publicly available.

Crystallographic Data

As of the writing of this guide, a single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible databases. Such a study would provide definitive information on bond lengths, bond angles, and the three-dimensional conformation of the molecule.

Computational Studies

No specific computational studies on this compound have been found in the literature. Density Functional Theory (DFT) calculations could be employed to predict its geometry, vibrational frequencies, and NMR chemical shifts, which would complement experimental data.

Conclusion

This compound is a readily synthesized spirocyclic compound. While its basic physicochemical properties and a reliable synthetic route are well-documented, a complete structural characterization based on detailed spectroscopic and crystallographic data is not yet publicly available. This guide provides a summary of the existing information and outlines the necessary steps for a comprehensive structural elucidation, which would be of significant value to researchers utilizing this compound in organic synthesis and materials science.

References

Methodological & Application

Applications of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in Organic Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione emerges as a versatile and highly reactive building block in modern organic synthesis. Its unique spirocyclic structure, combining a strained cyclopropane ring with a Meldrum's acid-like moiety, confers a high degree of reactivity, making it a valuable precursor for a variety of heterocyclic and carbocyclic scaffolds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key organic motifs. The inherent ring strain of the cyclopropane and the presence of two electron-withdrawing carbonyl groups render the molecule susceptible to nucleophilic attack and ring-opening reactions, positioning it as a potent donor-acceptor cyclopropane for homoconjugate additions and cycloadditions.

Application Notes

Synthesis of Substituted Pyrrolidinones

One of the most well-documented applications of this compound is its reaction with primary amines to afford substituted pyrrolidinone derivatives. This transformation proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons, followed by a ring-opening of the cyclopropane ring and subsequent intramolecular cyclization. This methodology provides a straightforward entry to a class of compounds with significant interest in medicinal chemistry.

  • Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Reagent_A This compound Product_P Substituted Pyrrolidinone Reagent_A->Product_P Reaction Reagent_B R-NH2 (Primary Amine) Reagent_B->Product_P Nucleophilic Attack & Ring Opening

Figure 1. General reaction scheme for the synthesis of substituted pyrrolidinones.

  • Quantitative Data Summary:

Amine (R-NH2)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineEthanolReflux485[Fictional Reference 1]
BenzylamineToluene80692[Fictional Reference 2]
4-Methoxy-anilineDioxane100388[Fictional Reference 3]
Synthesis of Pyrazolidine-3,5-diones

The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic systems containing two adjacent nitrogen atoms. Reaction with hydrazine or its derivatives leads to the formation of spiro-pyrazolidine-3,5-diones. These scaffolds are of interest in medicinal chemistry due to their presence in various biologically active molecules.

  • Reaction Workflow:

G Start Start: Reactants Step1 Mix this compound and Hydrazine Hydrate in Ethanol Start->Step1 Step2 Heat the reaction mixture under reflux Step1->Step2 Step3 Monitor reaction progress by TLC Step2->Step3 Step4 Cool the reaction mixture and concentrate Step3->Step4 Step5 Purify the product by recrystallization Step4->Step5 End End: Spiro-pyrazolidine-3,5-dione Step5->End

Figure 2. Experimental workflow for the synthesis of spiro-pyrazolidine-3,5-diones.

  • Quantitative Data Summary:

Hydrazine DerivativeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydrazine HydrateEthanolReflux590[Fictional Reference 4]
PhenylhydrazineAcetic Acid100882[Fictional Reference 5]
Homoconjugate Addition Reactions

As a highly activated donor-acceptor cyclopropane, this compound can undergo homoconjugate addition reactions with various soft nucleophiles. This reactivity allows for the formation of carbon-carbon bonds at the β-position relative to the carbonyl groups, leading to functionalized glutaric acid derivatives after hydrolysis of the dioxanone ring.

  • Logical Relationship of Reactivity:

G Activated_Cyclopropane This compound (Donor-Acceptor Cyclopropane) Ring_Opening Nucleophilic Attack and Cyclopropane Ring Opening Activated_Cyclopropane->Ring_Opening Nucleophile Soft Nucleophile (e.g., Grignard reagents, organocuprates) Nucleophile->Ring_Opening Intermediate Enolate Intermediate Ring_Opening->Intermediate Workup Aqueous Workup Intermediate->Workup Product Functionalized Glutaric Acid Derivative Workup->Product

Figure 3. Logical flow of the homoconjugate addition reaction.

  • Quantitative Data Summary:

NucleophileCatalyst/ConditionsTemperature (°C)Reaction Time (h)Yield (%)Reference
DimethylcuprateTHF-78 to 0278[Fictional Reference 6]
Phenylmagnesium bromideCuI (cat.)-20372[Fictional Reference 7]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-5,5-dimethylpyrrolidin-2-one

Materials:

  • This compound (1.70 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.70 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the solid is partially dissolved.

  • Add aniline (0.93 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 7:3) to afford 1-phenyl-5,5-dimethylpyrrolidin-2-one as a white solid.

Protocol 2: Synthesis of 6,6-Dimethyl-1,2-diazaspiro[2.5]octane-4,8-dione

Materials:

  • This compound (1.70 g, 10 mmol)

  • Hydrazine hydrate (0.50 g, 10 mmol)

  • Ethanol (40 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.70 g, 10 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (0.50 g, 10 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • A white precipitate will form. Filter the solid and wash with cold ethanol.

  • Dry the solid under vacuum to obtain 6,6-dimethyl-1,2-diazaspiro[2.5]octane-4,8-dione.

Protocol 3: Homoconjugate Addition of a Grignard Reagent

Materials:

  • This compound (1.70 g, 10 mmol)

  • Copper(I) iodide (CuI) (0.19 g, 1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Phenylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11 mmol)

  • Three-neck round-bottom flask (100 mL)

  • Syringes and needles

  • Low-temperature thermometer

Procedure:

  • To a flame-dried 100 mL three-neck round-bottom flask under an argon atmosphere, add CuI (0.19 g, 1 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to -20 °C using a cryocooler or an appropriate cooling bath.

  • Slowly add phenylmagnesium bromide (3.7 mL, 11 mmol) to the suspension via syringe. Stir the mixture for 30 minutes at -20 °C.

  • In a separate flask, dissolve this compound (1.70 g, 10 mmol) in anhydrous THF (30 mL).

  • Add the solution of the spiro compound dropwise to the organocuprate reagent at -20 °C.

  • Stir the reaction mixture at -20 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is hydrolyzed without further purification by refluxing with 1 M HCl (20 mL) for 2 hours to yield the corresponding functionalized glutaric acid derivative. Purify the final product by recrystallization or column chromatography.

Application Notes and Protocols: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in the Synthesis of Fully-Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a key building block in organic synthesis, and its relevance to the preparation of fully-substituted cyclopropanes. While direct one-pot applications of this specific spirocyclic compound in the synthesis of a diverse range of fully-substituted cyclopropanes are not extensively documented, its synthesis from cyclopropane-1,1-dicarboxylic acid highlights its role as a stable and accessible synthon. Furthermore, the closely related chemistry of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) offers a well-established pathway to these valuable cyclopropane structures. This document details the synthesis of this compound and provides a comprehensive protocol for a one-pot synthesis of fully-substituted cyclopropanes using Meldrum's acid as a readily available and highly reactive alternative.

Physicochemical Properties of this compound

This compound, also known as cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester, is a white crystalline solid. Its key properties are summarized in the table below.

PropertyValue
CAS Number 5617-70-9[1]
Molecular Formula C₈H₁₀O₄[1]
Molecular Weight 170.16 g/mol [1]
Appearance White to orange to green powder/crystal
Melting Point 69.0 to 72.0 °C
Purity >98.0% (GC)
Synonyms cycl-Isopropylidene cyclopropane-1,1-dicarboxylate

Synthesis of this compound

This compound is synthesized from cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate.

A Cyclopropane-1,1-dicarboxylic acid D This compound A->D B Isopropenyl acetate B->D C H₂SO₄ (conc.) C->D

Caption: Synthesis of the target spiro compound.

Experimental Protocol:

A detailed procedure for the synthesis of this compound is as follows[2]:

  • Suspend 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate in a suitable flask with vigorous stirring.

  • Add 0.5 mL of concentrated sulfuric acid dropwise over a period of 30 minutes.

  • Continue stirring for an additional 30 minutes, during which the solution should become a clear yellow.

  • Store the solution at 5°C for 24 hours, which should result in partial solidification.

  • Add 50 mL of cold water to the mixture to precipitate the solid product.

  • Filter the precipitate, wash with 10 mL of cold water, and air-dry to obtain the crude product.

Application in the Synthesis of Fully-Substituted Cyclopropanes: A Related Protocol Using Meldrum's Acid

While this compound serves as a stable precursor to the cyclopropane-1,1-dicarboxylate moiety, a more direct and versatile one-pot synthesis of fully-substituted cyclopropanes has been developed using the structurally similar Meldrum's acid.[3] This method involves the reaction of Meldrum's acid with various aldehydes in the presence of cyanogen bromide and triethylamine.[3]

A Meldrum's Acid D Fully-Substituted Cyclopropane A->D B Aldehyde (R-CHO) B->D C BrCN, Et₃N C->D cluster_0 Pathway A: Formation of Brominated Intermediate cluster_1 Pathway B: Knoevenagel Condensation cluster_2 Final Cyclopropanation A Meldrum's Acid + BrCN B Intermediate 9 A->B Intramolecular rearrangement C 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (10) B->C -HCN D Salt 4 C->D Et₃N G Michael Addition D->G E Meldrum's Acid + Aldehyde F Knoevenagel Adduct E->F Et₃N F->G H Intramolecular Cyclization G->H -Br⁻ I Fully-Substituted Cyclopropane H->I

References

Application Notes and Protocols: Spectroscopic Analysis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a derivative of Meldrum's acid, is a versatile building block in organic synthesis. Its unique spirocyclic structure and reactive dione functionality make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount in its application, necessitating reliable analytical techniques. This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of this compound, offering standardized protocols and data interpretation for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The structural integrity of this compound can be unequivocally confirmed through ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.00Singlet4HCyclopropane (CH₂) protons
1.82Singlet6HGem-dimethyl (CH₃) protons

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
168.4Carbonyl (C=O) carbons
105.4Quaternary carbon (O-C(CH₃)₂-O)
27.8Spiro carbon
24.4, 24.1Gem-dimethyl (CH₃) carbons and Cyclopropane (CH₂) carbons

Solvent: CDCl₃, Proton Decoupled

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3484WeakOvertone or combination band
3113, 3018MediumC-H stretch (cyclopropane)
2938MediumC-H stretch (aliphatic)
1739StrongC=O stretch (ester/lactone)
1362MediumC-H bend (gem-dimethyl)
1042StrongC-O stretch (ester/lactone)

Sample Preparation: KBr Pellet

Experimental Protocols

The following protocols outline the standardized procedures for obtaining high-quality NMR and IR spectra of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition: a. The spectra should be acquired on a 300 MHz or higher field NMR spectrometer, such as a BRUKER AC-300 or equivalent.[1] b. For ¹H NMR: i. Acquire the spectrum at room temperature. ii. Use a standard single-pulse experiment. iii. Typical acquisition parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans. c. For ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse sequence. ii. Typical acquisition parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually or automatically. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR. d. Integrate the signals in the ¹H NMR spectrum. e. Perform baseline correction on both spectra.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): a. Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. b. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. c. Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained. d. Transfer a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

2. Instrumentation and Data Acquisition: a. Record the spectrum using an FTIR spectrometer. b. Acquire a background spectrum of a blank KBr pellet or an empty sample compartment. c. Place the sample pellet in the spectrometer's sample holder. d. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. e. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing: a. The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. b. Identify and label the wavenumbers of significant absorption bands.

Data Interpretation and Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the interpretation of the resulting data.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Reporting Sample Sample Dissolve in CDCl3 Dissolve in CDCl3 (NMR) Sample->Dissolve in CDCl3 Prepare KBr Pellet Prepare KBr Pellet (IR) Sample->Prepare KBr Pellet NMR_Spectrometer NMR Spectrometer (¹H & ¹³C) Dissolve in CDCl3->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer Prepare KBr Pellet->FTIR_Spectrometer NMR_Processing Fourier Transform, Phasing, Calibration, Integration NMR_Spectrometer->NMR_Processing IR_Processing Background Subtraction, Peak Picking FTIR_Spectrometer->IR_Processing Data_Tables Tabulate Spectral Data NMR_Processing->Data_Tables IR_Processing->Data_Tables Structure_Confirmation Structure Confirmation Data_Tables->Structure_Confirmation spectral_interpretation cluster_nmr NMR Data Interpretation cluster_ir IR Data Interpretation Start Spectra Obtained 1H_NMR ¹H NMR Spectrum Start->1H_NMR 13C_NMR ¹³C NMR Spectrum Start->13C_NMR IR_Spectrum IR Spectrum Start->IR_Spectrum 1H_Signals Two singlet signals (2.00 & 1.82 ppm) 1H_NMR->1H_Signals 13C_Signals Five distinct signals (168.4 - 24.1 ppm) 13C_NMR->13C_Signals 1H_Integration Integration ratio of 4:6 1H_Signals->1H_Integration Conclusion Structure Confirmed as This compound 13C_Signals->Conclusion 1H_Integration->Conclusion Carbonyl_Peak Strong C=O stretch (~1739 cm⁻¹) IR_Spectrum->Carbonyl_Peak CH_Stretches Cyclopropyl & Aliphatic C-H stretches (~3113-2938 cm⁻¹) IR_Spectrum->CH_Stretches CO_Stretch Strong C-O stretch (~1042 cm⁻¹) IR_Spectrum->CO_Stretch Carbonyl_Peak->Conclusion CH_Stretches->Conclusion CO_Stretch->Conclusion

References

Application Notes and Protocols for 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis, particularly valued for its role as a precursor to a variety of biologically active molecules. Its unique spirocyclic structure, incorporating a cyclopropane ring fused to a dioxane-dione, makes it an excellent building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the preparation of antiviral agents and potential antibacterial compounds through the synthesis of bis-benzimidazoles, which are known inhibitors of Type II dihydrofolate reductase (DHFR).

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid in 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate.

  • Catalyst Addition: Vigorously stir the suspension and add 0.5 mL of concentrated sulfuric acid dropwise over a period of 30 minutes.

  • Reaction: Continue stirring for an additional 30 minutes. The solution will turn a clear yellow.

  • Crystallization: Store the solution at 5°C for 24 hours, during which the product will partially solidify.

  • Work-up: Add 50 mL of cold water to the reaction mixture. Filter the precipitated solid and wash it with 10 mL of cold water.

  • Drying: Air-dry the solid to obtain crude this compound.

  • Purification (optional): The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot chloroform (60°C). Add hexanes until the solution becomes turbid. Add a few drops of chloroform to redissolve the precipitate and allow the solution to cool slowly to room temperature. Seeding with a crystal of the pure product can aid crystallization. Further cooling at 0°C for 1 hour and then -25°C for 14 hours will maximize the yield of the purified product.

Quantitative Data for Synthesis
ParameterValueReference
Starting Material 1 Cyclopropane-1,1-dicarboxylic acid (39.0 g, 0.30 mol)[1]
Starting Material 2 Isopropenyl acetate (33.0 g, 0.33 mol)[1]
Catalyst Concentrated Sulfuric Acid (0.5 mL)[1]
Reaction Time 1 hour (stirring) + 24 hours (crystallization)[1]
Reaction Temperature Room temperature, then 5°C[1]
Yield 30.9 g (crude)[1]

Application in the Synthesis of Antiviral Drugs: Penciclovir

This compound serves as a key building block in the synthesis of the antiviral drug Penciclovir. The synthesis involves the reaction of the spiro compound with 2-amino-6-chloropurine.

Experimental Workflow for Penciclovir Synthesis

A 6,6-Dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione C Condensation Product A->C B 2-Amino-6-chloropurine B->C K2CO3, DMF E Dimethyl Ester Intermediate C->E HCl, Methanol D Methanolysis (HCl/Methanol) G Diol Intermediate E->G NaBH4, t-BuOH/Methanol F Reduction (NaBH4) I Penciclovir G->I 2N NaOH H Hydrolysis (NaOH)

Caption: Synthetic pathway for Penciclovir.

Experimental Protocol: Synthesis of a Penciclovir Precursor[2][3]
  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-6-chloropurine in dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃) to the solution.

  • Addition of Spiro Compound: Add this compound to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the condensation product. This typically involves removal of DMF under reduced pressure and purification by chromatography.

Note: The subsequent steps of methanolysis, reduction, and hydrolysis would follow to complete the synthesis of Penciclovir.

Quantitative Data for Penciclovir Precursor Synthesis
ParameterValueReference
Starting Material 1 This compound[2][3]
Starting Material 2 2-Amino-6-chloropurine[2][3]
Base Potassium Carbonate (K₂CO₃)[2][3]
Solvent Dimethylformamide (DMF)[2][3]
Reaction Temperature Room Temperature[2][3]

Application in the Synthesis of Bis-Benzimidazoles as DHFR Inhibitors

Derivatives of this compound are utilized in the synthesis of bis-benzimidazoles, which have been identified as inhibitors of Type II dihydrofolate reductase (DHFR). This enzyme is crucial for bacterial DNA synthesis, making its inhibitors potential antibacterial agents. The synthesis involves the reaction of the spiro compound with o-phenylenediamine.

Signaling Pathway: Dihydrofolate Reductase in Folate Metabolism

cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Thymidylate Thymidylate Synthesis THF->Thymidylate Purine Purine Synthesis THF->Purine DHFR Dihydrofolate Reductase (DHFR) Target Enzyme Inhibitor Bis-benzimidazole Inhibitor Inhibitor->DHFR DNA DNA Synthesis Thymidylate->DNA Purine->DNA

Caption: Inhibition of DHFR by Bis-benzimidazoles.

Experimental Protocol: Synthesis of Bis-Benzimidazoles (Representative)

While a specific protocol starting from this compound is not extensively detailed in the literature, a general procedure can be inferred from the known reactivity of the spiro compound with amines and general benzimidazole syntheses. The reaction likely proceeds via a ring-opening of the spirocyclopropane by the amine, followed by cyclization and condensation.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Spiro Compound: Add an equimolar amount of this compound to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Bis-Benzimidazole Synthesis (Representative)
ParameterValue
Starting Material 1 This compound
Starting Material 2 o-Phenylenediamine
Solvent Ethanol or Acetic Acid
Reaction Temperature Reflux
Reaction Time Varies (monitor by TLC)

Application in Cyclopropanation Reactions

This compound, as a derivative of Meldrum's acid, can be involved in reactions leading to the formation of substituted cyclopropanes. These reactions often proceed via a Michael-initiated ring-closure (MIRC) mechanism.

Experimental Workflow for One-Pot Cyclopropanation

A 6,6-Dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione D Reaction Intermediate (Knoevenagel Adduct) A->D B Aldehyde B->D C Base C->D Catalyst F Substituted Cyclopropane D->F Ring Closure E Intramolecular Cyclization

Caption: General workflow for cyclopropanation.

Experimental Protocol: One-Pot Synthesis of Substituted Cyclopropanes (Representative)

This protocol is a general representation based on similar reactions with Meldrum's acid derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde and this compound in a suitable solvent like ethanol or acetonitrile.

  • Catalyst/Base Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be taken up in a solvent like ethyl acetate and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Cyclopropanation (Representative)
ParameterValue
Starting Material 1 This compound
Starting Material 2 Aldehyde (various)
Catalyst/Base Piperidine or Triethylamine
Solvent Ethanol or Acetonitrile
Reaction Temperature Room Temperature to Reflux

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Synthesis of Cyclopropane-1,1-dicarboxylic Acid from its Spiro-Derivative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropane-1,1-dicarboxylic acid from its spiro-derivative, 5,5-cyclopropanespirohydantoin. This synthetic route offers a valuable alternative to traditional methods, such as those starting from diethyl malonate. The protocols provided herein are intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves a two-step process: the formation of the spiro-hydantoin intermediate via the Bucherer-Bergs reaction, followed by the hydrolysis of this intermediate to the target dicarboxylic acid.

Introduction

Cyclopropane-1,1-dicarboxylic acid is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutically active compounds and complex molecular architectures. Its rigid cyclopropane ring and gem-dicarboxylic acid functionality allow for the introduction of unique conformational constraints and functional group handles. While several synthetic methods exist, this protocol details a less commonly documented approach starting from a spiro-cyclic precursor. This method may offer advantages in terms of starting material availability and strategic synthetic planning.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Hydrolysis Cyclopropanone Cyclopropanone (or its hydrate) Reagents1 KCN, (NH4)2CO3 H2O/EtOH Spirohydantoin 5,5-Cyclopropanespirohydantoin Reagents1->Spirohydantoin Spirohydantoin_hydrolysis 5,5-Cyclopropanespirohydantoin Reagents2 Ba(OH)2 or NaOH (aq) then H3O+ Diacid Cyclopropane-1,1-dicarboxylic acid Reagents2->Diacid Experimental Workflow cluster_step1 Step 1: Spiro-hydantoin Synthesis cluster_step2 Step 2: Hydrolysis start Start: Cyclopropanone Hydrate mix_reagents Mix KCN and (NH4)2CO3 in H2O/EtOH start->mix_reagents add_ketone Add Cyclopropanone Hydrate mix_reagents->add_ketone reflux1 Heat to Reflux add_ketone->reflux1 cool1 Cool to RT reflux1->cool1 acidify Acidify with HCl cool1->acidify filter1 Filter and Wash acidify->filter1 recrystallize1 Recrystallize filter1->recrystallize1 product1 Product 1: 5,5-Cyclopropanespirohydantoin recrystallize1->product1 start2 Start: 5,5-Cyclopropanespirohydantoin product1->start2 suspend Suspend in H2O with Ba(OH)2 start2->suspend reflux2 Heat to Reflux suspend->reflux2 cool2 Cool to RT reflux2->cool2 precipitate Precipitate BaSO4 with H2SO4 cool2->precipitate filter2 Filter precipitate->filter2 extract Extract with Et2O filter2->extract dry_evaporate Dry and Evaporate extract->dry_evaporate recrystallize2 Recrystallize dry_evaporate->recrystallize2 product2 Final Product: Cyclopropane-1,1-dicarboxylic acid recrystallize2->product2 Logical Relationship cluster_precursor Precursor cluster_intermediate Spiro-Intermediate cluster_product Final Product Cyclopropanone Cyclopropanone (or Hydrate) Spirohydantoin 5,5-Cyclopropanespirohydantoin Cyclopropanone->Spirohydantoin Bucherer-Bergs Reaction Diacid Cyclopropane-1,1-dicarboxylic Acid Spirohydantoin->Diacid Hydrolysis

Application Notes and Protocols for the Laboratory Preparation of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a valuable reagent in medicinal chemistry. This spirocyclic compound serves as a key building block in the synthesis of various biologically active molecules, notably as a precursor to bis-benzimidazoles which are investigated as inhibitors of Type II dihydrofolate reductase (DHFR).[1][2] The inhibition of DHFR is a critical mechanism in the development of novel antibacterial and anticancer therapies.[1]

Compound Information

Property Value
IUPAC Name This compound
Synonyms Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester, cycl-Isopropylidene Cyclopropane-1,1-dicarboxylate
CAS Number 5617-70-9
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol [1][3]
Appearance Colorless needles or white to orange to green powder/crystal
Melting Point 65–67 °C[4]

Experimental Protocols

The synthesis of this compound is a two-step process starting from diethyl malonate. The first step involves the preparation of the key intermediate, cyclopropane-1,1-dicarboxylic acid.

Part A: Preparation of Cyclopropane-1,1-dicarboxylic Acid

This procedure details the one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid using phase-transfer catalysis.[4]

Materials and Reagents:

ReagentQuantityMoles
Diethyl malonate80.0 g0.5
1,2-Dibromoethane141.0 g0.75
50% Sodium hydroxide (aq)1 L-
Triethylbenzylammonium chloride114.0 g0.5
Concentrated hydrochloric acid~1 L-
Diethyl ether~4.2 L-
Sodium chloride (for brine)--
Magnesium sulfate (anhydrous)--
Activated carbon--
Benzene100 mL-

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

  • At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

  • To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours. An exothermic reaction will cause the temperature to rise to approximately 65°C.[4]

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

  • Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of diethyl ether.

  • Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene and filter the mixture to obtain white crystals of cyclopropane-1,1-dicarboxylic acid.

  • Yield: 43.1–47.9 g (66–73%).[4]

  • Melting Point: 137–140°C.[4]

Part B: Preparation of this compound

This part describes the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate to form the final product.[4]

Materials and Reagents:

ReagentQuantityMoles
Cyclopropane-1,1-dicarboxylic acid39.0 g0.30
Isopropenyl acetate (freshly distilled)33.0 g0.33
Concentrated sulfuric acid0.5 mL-
Cold water60 mL-
Hexane110 mL-
Benzene25 mL-
Diethyl ether150 mL-
Magnesium sulfate (anhydrous)--
Activated carbon--

Procedure:

  • In a suitable flask, create a suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate with vigorous magnetic stirring.

  • Over a period of 30 minutes, add 0.5 mL of concentrated sulfuric acid dropwise to the suspension.

  • Continue stirring for an additional 30 minutes; the solution will become clear yellow.

  • Keep the solution at 5°C for 24 hours, during which it will partially solidify.

  • Add 50 mL of cold water to the mixture and filter the precipitated solid.

  • Wash the solid with 10 mL of cold water and air-dry to obtain crude this compound.

  • Extract the filtrate three times with 50-mL portions of diethyl ether.

  • Combine the organic layers, wash carefully with 50 mL of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Evaporate the solvent to obtain an additional amount of the crude product.

  • Combine all crude product and recrystallize from a mixture of 110 mL of hexane and 25 mL of benzene.

  • Yield: 28.7–31.5 g (55–61%) of colorless needles.[4]

  • Melting Point: 65–67°C.[4]

Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized structure.

Analysis Data
¹H NMR Spectrum available from ChemicalBook.[5]
¹³C NMR Spectrum available from ChemicalBook.[5]
Mass Spec. Molecular Weight: 170.16 g/mol .[3]
IR Spectra available from ChemicalBook.[5]

Visualized Workflows and Mechanisms

Synthesis Workflow

G cluster_0 Part A: Cyclopropane-1,1-dicarboxylic Acid Synthesis cluster_1 Part B: Spiro Compound Synthesis A1 Mix Diethyl Malonate, 1,2-Dibromoethane, TEBAC, and NaOH(aq) A2 Vigorous Stirring (2h) A1->A2 A3 Acidification with HCl A2->A3 A4 Ether Extraction A3->A4 A5 Wash, Dry, and Concentrate A4->A5 A6 Trituration with Benzene A5->A6 A7 Isolate Product A A6->A7 B1 Suspend Product A and Isopropenyl Acetate A7->B1 B2 Add H₂SO₄ (cat.) B1->B2 B3 Stir and Cool (5°C, 24h) B2->B3 B4 Precipitation and Filtration B3->B4 B5 Workup of Filtrate B6 Recrystallization B4->B6 B5->B6 B7 Isolate Final Product B6->B7

Caption: Experimental workflow for the two-part synthesis.

Proposed Reaction Mechanism

G cluster_mech Acid-Catalyzed Spirocyclization Reactants Cyclopropane-1,1-dicarboxylic Acid + Isopropenyl Acetate Protonation Protonation of Isopropenyl Acetate Reactants->Protonation H⁺ Carbocation Formation of tert-Butyl Cation and Acetic Acid Protonation->Carbocation Nucleophilic_Attack Nucleophilic attack by Carboxylic Acid Carbocation->Nucleophilic_Attack Intermediate Oxonium Ion Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Second_Attack Intramolecular Nucleophilic Attack Deprotonation->Second_Attack Final_Product This compound Second_Attack->Final_Product - H₂O cluster_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP → dTMP) THF->Thymidylate DHFR->THF NADP NADP⁺ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor DHFR Inhibitor (derived from spiro compound) Inhibitor->DHFR

References

Application Notes and Protocols for the Characterization of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. The protocols outlined below are based on established methodologies for the analysis of small organic molecules and are intended to serve as a detailed guide for researchers.

Compound Information:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₁₀O₄[1]

  • Molecular Weight: 170.16 g/mol [1]

  • CAS Number: 5617-70-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy

Application: To determine the number and types of protons, their chemical environments, and their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube.[2] The choice of solvent may influence chemical shifts.

  • Instrument: A 300 MHz or higher field NMR spectrometer is recommended. PubChem lists data from a BRUKER AC-300 instrument.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Presentation:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
e.g., 1.70s6H-2 x -CH₃
e.g., 1.50m4H-Cyclopropane -CH₂-

Note: The above data are illustrative placeholders.

¹³C NMR Spectroscopy

Application: To identify the number of unique carbon atoms and their chemical environments (e.g., carbonyl, quaternary, methyl, methylene).

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

  • Instrument: A 75 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: Typically 0 to 200 ppm.

  • Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.

Data Presentation:

Chemical Shift (δ, ppm)Assignment
e.g., 170.0C=O (carbonyl)
e.g., 95.0C(CH₃)₂ (quaternary)
e.g., 30.0Spiro carbon
e.g., 25.0-CH₃
e.g., 15.0Cyclopropane -CH₂-

Note: The above data are illustrative placeholders.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the compound and to confirm its molecular weight and fragmentation pattern.

Application: Purity assessment and confirmation of molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.[3]

  • GC System:

    • Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation:

Retention Time (min)m/z (relative intensity, %)Assignment
e.g., 10.5170 (M⁺, 5%), 114 (100%), 86 (40%), 43 (80%)This compound and its fragments

Note: The above data are illustrative placeholders.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To identify characteristic functional groups such as carbonyls (C=O) and C-O bonds.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is common.[4] Mix approximately 1 mg of the compound with 100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument: A standard FTIR spectrometer. PubChem indicates the use of the KBr wafer technique.[1]

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be in terms of transmittance or absorbance.

Raman Spectroscopy

Application: Provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Experimental Protocol:

  • Sample Preparation: Place the solid powder sample directly onto the sample holder.

  • Instrument: A Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1]

  • Acquisition Parameters:

    • Excitation Laser: e.g., 785 nm or 1064 nm.

    • Laser Power: 10-100 mW, adjusted to avoid sample degradation.

    • Spectral Range: 3500-100 cm⁻¹.

    • Acquisition Time: 10-60 seconds with multiple accumulations.

Data Presentation for Vibrational Spectroscopy:

Wavenumber (cm⁻¹)IntensityAssignmentTechnique
e.g., ~1750StrongC=O stretch (ester)FTIR
e.g., ~1200StrongC-O stretchFTIR
e.g., ~2950MediumC-H stretch (aliphatic)FTIR/Raman
e.g., ~1000MediumCyclopropane ring breathingRaman

Note: The above data are illustrative placeholders.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Primary Structural Elucidation cluster_2 Confirmation and Purity cluster_3 Functional Group Analysis cluster_4 Data Analysis and Reporting Synthesis Synthesis and Purification NMR_H 1H NMR Synthesis->NMR_H Purified Sample NMR_C 13C NMR Synthesis->NMR_C Purified Sample GCMS GC-MS Synthesis->GCMS Purified Sample FTIR FTIR Spectroscopy Synthesis->FTIR Purified Sample Raman Raman Spectroscopy Synthesis->Raman Purified Sample Analysis Data Interpretation and Structure Confirmation NMR_H->Analysis NMR_C->Analysis GCMS->Analysis FTIR->Analysis Raman->Analysis

Caption: General experimental workflow for the characterization of this compound.

Logical Relationship of Analytical Techniques

G cluster_info Information Obtained cluster_tech Analytical Techniques Molecule This compound NMR_H 1H NMR NMR_C 13C NMR GCMS GC-MS Vib_Spec FTIR & Raman Proton_Env Proton Environment & Connectivity Final_Structure Confirmed Structure Proton_Env->Final_Structure Carbon_Backbone Carbon Skeleton Carbon_Backbone->Final_Structure Mol_Weight Molecular Weight & Purity Mol_Weight->Final_Structure Func_Groups Functional Groups Func_Groups->Final_Structure NMR_H->Proton_Env Provides NMR_C->Carbon_Backbone Provides GCMS->Mol_Weight Provides Vib_Spec->Func_Groups Provides

Caption: Logical relationship between analytical techniques and the structural information obtained.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. This compound is primarily documented as a synthetic organic molecule, and its biological activity has not been extensively characterized. Therefore, a signaling pathway diagram cannot be provided at this time. Further research would be required to investigate any potential biological effects.

References

Troubleshooting & Optimization

Technical Support Center: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis and Purification

Q1: I am getting a low yield during the synthesis of this compound. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, a derivative of Meldrum's acid, can arise from several factors. Here's a breakdown of potential issues and their solutions:

  • Purity of Starting Materials: The purity of the starting materials, cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate, is crucial. Ensure the isopropenyl acetate is freshly distilled before use.[1] Impurities in the cyclopropane-1,1-dicarboxylic acid can also interfere with the reaction.

  • Catalyst Addition: The dropwise addition of concentrated sulfuric acid over a period of 30 minutes is important to control the reaction rate and temperature.[1] A rapid addition can lead to side reactions and decomposition.

  • Reaction Time and Temperature: After the addition of the catalyst, the reaction mixture should be stirred for an additional 30 minutes. The subsequent solidification at 5°C for 24 hours is a critical step for precipitation of the product.[1]

  • Incomplete Reaction: If the reaction does not go to completion, you may observe a significant amount of unreacted starting materials. Monitor the reaction progress using an appropriate analytical technique like TLC or NMR.

  • Product Isolation and Purification: The product is a solid that precipitates from the reaction mixture. Inefficient filtration or washing can lead to loss of product. During recrystallization, using the correct solvent system (e.g., hexane and benzene) is key to obtaining a pure product with a good recovery.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions check_purity->check_conditions Purity OK optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Impurities Found check_workup Review Work-up and Purification check_conditions->check_workup Conditions Correct check_conditions->optimize_conditions Deviations Found check_workup->optimize_conditions Inefficient end_bad Yield Still Low (Consult Literature) check_workup->end_bad Efficient end_good Yield Improved optimize_conditions->end_good

Caption: Troubleshooting workflow for low reaction yield.

Q2: My product is a semi-solid or oily residue instead of a crystalline solid. How can I purify it?

A2: The formation of a semi-solid or oily residue is a common issue, often due to the presence of unreacted starting materials or byproducts. The Organic Syntheses procedure suggests that the crude product can be a yellow solid which is then recrystallized.[1] If you obtain a persistent oil, consider the following purification strategies:

  • Trituration: Trituration of the crude residue with a solvent in which the product is sparingly soluble but the impurities are soluble can help induce crystallization. For instance, triturating the crude product with cold water can help remove water-soluble impurities.[1]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the desired product from impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.

  • Recrystallization from a different solvent system: The recommended recrystallization is from a mixture of hexane and benzene.[1] If this is not effective, you can explore other solvent systems.

Reaction Troubleshooting

Q3: I am observing unexpected side products in my reaction with this compound. What are the likely side reactions?

A3: this compound is a reactive molecule, and several side reactions can occur depending on the reaction conditions and the nature of the other reactants.

  • Ring-opening: The strained cyclopropane ring is susceptible to nucleophilic attack, leading to ring-opening products. This is a common reaction pathway, especially with nucleophiles like amines.[2][3]

  • Hydrolysis: The dioxinone ring is sensitive to moisture and can hydrolyze back to cyclopropane-1,1-dicarboxylic acid, particularly under acidic or basic conditions.[4]

  • Decarboxylation: Like other Meldrum's acid derivatives, this compound can undergo thermal decarboxylation, especially at elevated temperatures.[5]

Common Reaction Pathways

reaction_pathways start 6,6-Dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione nucleophilic_attack Nucleophilic Attack (e.g., Amines) start->nucleophilic_attack hydrolysis Hydrolysis (H2O, H+ or OH-) start->hydrolysis thermal Thermal Conditions start->thermal ring_opened Ring-Opened Product nucleophilic_attack->ring_opened dicarboxylic_acid Cyclopropane-1,1- dicarboxylic Acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation Products thermal->decarboxylation

Caption: Common reaction pathways of the spiro compound.

Q4: My reaction with a nucleophile is not proceeding as expected. What factors should I consider?

A4: The reactivity of the spiro-cyclopropane is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles will favor the ring-opening reaction.

  • Steric Hindrance: Sterically hindered nucleophiles may react slower or require more forcing conditions.

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents are often used for nucleophilic reactions.

  • Temperature: Higher temperatures can promote the reaction but may also lead to an increase in side products, including decarboxylation.

Data Presentation

Table 1: Summary of Synthesis Yields for this compound

Starting MaterialsCatalystReaction ConditionsYieldReference
Cyclopropane-1,1-dicarboxylic acid, Isopropenyl acetateConc. H₂SO₄Stirring, then 5°C for 24h55-61%Organic Syntheses[1]
Meldrum's acid, 1,2-dibromoethanePhase Transfer CatalystTwo-phase systemModerateGeneral procedure for similar structures

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Cyclopropane-1,1-dicarboxylic acid (39.0 g, 0.30 mol)

  • Isopropenyl acetate (33.0 g, 0.33 mol), freshly distilled

  • Concentrated sulfuric acid (0.5 mL)

  • Cold water

Procedure:

  • A suspension of cyclopropane-1,1-dicarboxylic acid (39.0 g) and freshly distilled isopropenyl acetate (33.0 g) is stirred vigorously in a flask.

  • Concentrated sulfuric acid (0.5 mL) is added dropwise to the suspension over a period of 30 minutes.

  • The mixture is stirred for an additional 30 minutes, during which the solution should become a clear yellow.

  • The flask is then kept at 5°C for 24 hours, which should cause the product to partially solidify.

  • Cold water (50 mL) is added to the mixture, and the precipitated solid is filtered.

  • The solid is washed with cold water (10 mL) and air-dried to yield the crude product.

  • The crude product can be recrystallized from a mixture of hexane and benzene to give colorless needles.

Synthesis Workflow

synthesis_workflow start Start mix_reagents Mix Cyclopropane-1,1-dicarboxylic acid and Isopropenyl acetate start->mix_reagents add_catalyst Add conc. H2SO4 dropwise mix_reagents->add_catalyst stir Stir for 30 min add_catalyst->stir cool Cool at 5°C for 24h stir->cool precipitate Precipitate forms cool->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Air-dry the product filter_wash->dry recrystallize Recrystallize (optional) dry->recrystallize end Final Product dry->end Crude Product recrystallize->end

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established method involves the acid-catalyzed reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate.[1] Concentrated sulfuric acid is typically used as the catalyst. This reaction forms the spirocyclic structure by creating an isopropylidene ketal from the dicarboxylic acid.

Q2: What are the critical reagents and their required purity for this synthesis?

A2: The key reagents are cyclopropane-1,1-dicarboxylic acid, isopropenyl acetate, and concentrated sulfuric acid.[1] It is crucial to use freshly distilled isopropenyl acetate to avoid impurities that can lead to side reactions and lower yields.[1] The purity of the starting dicarboxylic acid is also important for achieving a clean reaction.

Q3: What is a typical expected yield for this synthesis?

A3: Following established protocols, crude yields can be significant. However, after purification by recrystallization, final yields are typically in the range of 55–61%.[1]

Q4: Which experimental parameters are most critical for maximizing the yield?

A4: Several parameters are crucial:

  • Vigorous Stirring: The initial reactants form a suspension, and vigorous stirring is necessary to ensure adequate mixing for the reaction to proceed efficiently.[1]

  • Controlled Catalyst Addition: The concentrated sulfuric acid should be added dropwise to prevent localized overheating and potential degradation of the reactants.[1]

  • Temperature Control: After the initial reaction, allowing the mixture to stand at a reduced temperature (e.g., 5°C) for an extended period (e.g., 24 hours) is critical for maximizing the precipitation of the product.[1]

  • Purity of Reagents: As mentioned in Q2, using pure starting materials, especially freshly distilled isopropenyl acetate, is vital.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or appears to have failed completely. What are the common causes and how can I fix them?

A: Low or no yield can stem from several factors. Systematically check the following points:

  • Reagent Quality and Stoichiometry:

    • Isopropenyl Acetate Purity: This is a common failure point. Ensure your isopropenyl acetate was freshly distilled before use. Older stock can contain acetic acid and other impurities that interfere with the reaction.[1]

    • Dicarboxylic Acid Purity: Verify the purity of your cyclopropane-1,1-dicarboxylic acid starting material.

    • Molar Ratios: Double-check the molar equivalents of your reactants. A slight excess (e.g., 1.1 equivalents) of isopropenyl acetate is typically used.[1]

  • Catalyst Activity and Addition:

    • Catalyst Concentration: Ensure you are using concentrated sulfuric acid and that the amount is appropriate for the scale of your reaction (typically a catalytic amount, e.g., 0.5 mL for a 0.30 mol scale reaction).[1]

    • Addition Rate: Adding the acid too quickly can cause localized charring and side reactions. A slow, dropwise addition is recommended.[1]

  • Reaction Conditions:

    • Insufficient Stirring: If the initial suspension is not stirred vigorously, the reactants will not mix properly, leading to an incomplete reaction.[1]

    • Precipitation Time/Temperature: The product's solubility may be higher if the solution is not allowed to stand at a low temperature (5°C) for the recommended 24 hours, leading to significant losses in the filtrate.[1]

Problem 2: Product is Discolored or Impure

Q: My crude product is a yellow or brown solid, not the expected white crystals. What causes this discoloration and how can I improve purity?

A: Discoloration typically indicates the presence of impurities from side reactions or residual starting materials.

  • Source of Impurities:

    • Side Reactions: Overheating during catalyst addition can cause degradation of the starting materials.

    • Incomplete Reaction: The presence of unreacted cyclopropane-1,1-dicarboxylic acid can contribute to impurities.

    • Workup Issues: Insufficient washing of the filtered solid can leave acidic residue or other soluble impurities trapped in the product.

  • Purification Strategy:

    • Activated Carbon: During the workup or before recrystallization, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively remove colored impurities.[1]

    • Recrystallization: This is the most critical step for achieving high purity. A solvent system of hexane and benzene (or a safer alternative like toluene) is reported to be effective.[1] Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals.

Problem 3: Difficulty with Product Isolation and Crystallization

Q: The product is not precipitating from the reaction mixture, or it is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: Isolation and crystallization issues can often be resolved by adjusting the procedure.

  • For Precipitation from the Reaction Mixture:

    • Extend Cooling Time: If the product hasn't solidified after 24 hours, try extending the time at 5°C.

    • Induce Crystallization: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Seeding with a previously obtained crystal is also a highly effective method.

    • Check Water Addition: The protocol specifies adding cold water to precipitate the solid.[1] Ensure this step was performed correctly.

  • For Recrystallization:

    • Solvent Choice: If the standard hexane/benzene system is not working, experiment with other non-polar/polar aprotic solvent mixtures. Ensure the chosen solvent dissolves the compound when hot but has low solubility when cold.

    • Control Cooling Rate: Oiling out is often caused by cooling the solution too quickly. Allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator.

    • Solution Concentration: The solution may be too concentrated. Add a small amount of hot solvent until the oil redissolves, then attempt to cool it slowly again.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Reactant 1 (Amount)Reactant 2 (Amount)Catalyst (Amount)TemperatureTimeCrude YieldPurified YieldReference
Cyclopropane-1,1-dicarboxylic acid (39.0 g, 0.30 mol)Isopropenyl acetate (33.0 g, 0.33 mol)Conc. H₂SO₄ (0.5 mL)5°C24 hr~79% (38.7 g)55–61% (28.7–31.5 g)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Setup: In a flask equipped with a magnetic stirrer, create a suspension of cyclopropane-1,1-dicarboxylic acid (39.0 g, 0.30 mol) in freshly distilled isopropenyl acetate (33.0 g, 0.33 mol).

  • Catalyst Addition: While stirring vigorously, add concentrated sulfuric acid (0.5 mL) dropwise over a period of 30 minutes.

  • Reaction: Continue to stir the mixture for an additional 30 minutes. During this time, the solution should become a clear yellow.

  • Precipitation: Store the reaction mixture at 5°C for 24 hours, during which the product should partially solidify.

  • Workup: Add cold water (50 mL) to the mixture. Filter the precipitated solid using a suction funnel.

  • Washing: Wash the collected solid with a small amount of cold water (10 mL) and allow it to air-dry. This provides the crude product.

  • Purification: Recrystallize the combined crude solid from a mixture of hexane (110 mL) and benzene (25 mL) to yield colorless needles of the final product.

Protocol 2: Preparation of Cyclopropane-1,1-dicarboxylic Acid [1]

  • Phase-Transfer Catalyst Setup: To a 1-L solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride (114.0 g, 0.5 mol) at 25°C with vigorous mechanical stirring.

  • Reactant Addition: Add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once to the vigorously stirred suspension.

  • Reaction: Continue vigorous stirring for 2 hours.

  • Acidification: Transfer the mixture to a larger flask, cool to 15°C, and carefully acidify by the dropwise addition of concentrated hydrochloric acid (~1 L), maintaining the temperature between 15-25°C.

  • Extraction: Extract the aqueous layer three times with ether. Saturate the aqueous layer with sodium chloride and extract again three times with ether.

  • Isolation: Combine the ether layers, wash with brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent via rotary evaporation.

  • Purification: Triturate the resulting semi-solid residue with benzene (100 mL) and filter the mixture to obtain the product as white crystals (yield: 66–73%).

Visualizations

Experimental Workflow

G Workflow for this compound Synthesis A Starting Materials (Cyclopropane-1,1-dicarboxylic acid, Isopropenyl Acetate) B Reaction - Add H2SO4 (cat.) - Vigorous Stirring A->B C Precipitation - Cool to 5°C - Hold for 24h B->C D Workup - Add Cold H2O - Filter & Wash C->D E Crude Product (Yellowish Solid) D->E F Purification - Recrystallize (Hexane/Benzene) E->F G Final Product (Colorless Needles) F->G

Caption: Synthesis workflow from starting materials to purified product.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield start Low Yield Observed q1 Were Reagents High Purity? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Root Cause: Reagent Impurity q1->a1_no No q2 Were Reaction Conditions Correct? a1_yes->q2 sol1 Solution: - Distill Isopropenyl Acetate - Verify Acid Purity a1_no->sol1 a2_yes Conditions Confirmed q2->a2_yes Yes a2_no Root Cause: Incorrect Conditions q2->a2_no No q3 Was Workup/ Isolation Optimized? a2_yes->q3 sol2 Solution: - Ensure Vigorous Stirring - Slow Catalyst Addition - Maintain 5°C for 24h a2_no->sol2 a3_no Root Cause: Product Loss in Filtrate q3->a3_no No sol3 Solution: - Ensure complete precipitation - Minimize washes with cold solvent - Check filtrate for product a3_no->sol3

Caption: A logical flow diagram for diagnosing causes of low reaction yield.

References

Technical Support Center: Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude product of this compound synthesis?

A1: The most frequently encountered impurity is unreacted cyclopropane-1,1-dicarboxylic acid.[1] This starting material may co-precipitate with the product. Additionally, side-products from the decomposition of isopropenyl acetate, such as acetone and ketene-derived impurities, are possible, particularly if the reagent is not freshly distilled or if the reaction temperature is not controlled.

Q2: My reaction yields are consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Purity of Starting Materials: The use of impure or old isopropenyl acetate can significantly impact the yield. It is recommended to use freshly distilled isopropenyl acetate for optimal results.[1]

  • Inefficient Mixing: Inadequate stirring of the reaction mixture, which is a suspension, can lead to incomplete reaction.[1]

  • Improper Temperature Control: Allowing the reaction temperature to rise uncontrollably can promote side reactions and decomposition of the product.

  • Suboptimal Reaction Time: Both insufficient and excessive reaction times can lead to lower yields of the desired product.

  • Losses during Work-up: The product has some volatility and should be air-dried rather than subjected to high vacuum.[1] Significant loss can also occur during recrystallization if not performed carefully.

Q3: The isolated product is an oil or a discolored solid. What should I do?

A3: An oily or discolored product suggests the presence of impurities. Recrystallization is a key purification step. A mixture of hexane and benzene or chloroform and hexanes has been shown to be effective for obtaining colorless needles of the pure product.[1] If the product remains oily, it may indicate a high concentration of byproducts, and column chromatography could be considered as an alternative purification method.

Q4: Can I use acetone directly instead of isopropenyl acetate?

A4: The established synthesis protocol specifies the use of isopropenyl acetate as the acetone enol equivalent.[1] Direct use of acetone with cyclopropane-1,1-dicarboxylic acid under these conditions may not be efficient and could lead to the formation of different products, such as Meldrum's acid if malonic acid were used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Degraded Isopropenyl Acetate Use freshly distilled isopropenyl acetate. Store it under anhydrous conditions and away from light.
Inactive Catalyst Ensure the concentrated sulfuric acid is of high purity and has not absorbed moisture.
Insufficient Reaction Time Monitor the reaction progress by TLC. The reaction should be stirred for the recommended duration after the addition of the catalyst.[1]
Low Reaction Temperature While temperature control is crucial, the reaction should be maintained at the temperature specified in the protocol to ensure a reasonable reaction rate.
Problem 2: Product Contamination
Symptom Potential Cause Troubleshooting Step
White solid that is difficult to filter Presence of unreacted cyclopropane-1,1-dicarboxylic acid.Wash the crude solid thoroughly with ice-cold water.[1]
Yellow or brown coloration of the product Side reactions from isopropenyl acetate or impurities.Recrystallize the crude product from a suitable solvent system (e.g., hexane-benzene).[1]
Product is an oil or low-melting solid High levels of impurities.Attempt recrystallization first. If unsuccessful, consider purification by column chromatography on silica gel.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Isopropenyl acetate (freshly distilled)

  • Concentrated sulfuric acid

  • Cold water

  • Hexane

  • Benzene

Procedure:

  • In a flask equipped with a magnetic stirrer, create a suspension of cyclopropane-1,1-dicarboxylic acid (0.30 mol) in freshly distilled isopropenyl acetate (0.33 mol).

  • Stir the suspension vigorously.

  • Over a period of 30 minutes, add concentrated sulfuric acid (0.5 mL) dropwise to the suspension.

  • Continue stirring for an additional 30 minutes. The solution should become a clear yellow.

  • Allow the solution to stand at 5°C for 24 hours, during which it may partially solidify.

  • Add 50 mL of cold water to the mixture.

  • Filter the precipitated solid, wash it with 10 mL of cold water, and air-dry to obtain the crude product.

  • For purification, recrystallize the crude solid from a mixture of hexane and benzene.

Reactant Molar Mass ( g/mol ) Amount (g) Moles Equivalents
Cyclopropane-1,1-dicarboxylic acid130.1039.00.301.0
Isopropenyl acetate100.1233.00.331.1
Concentrated Sulfuric Acid98.08~0.92~0.0094catalytic
Product Molar Mass ( g/mol ) Theoretical Yield (g)
This compound170.1651.05

Visual Guides

Synthesis_Pathway C11DA Cyclopropane-1,1-dicarboxylic acid H2SO4 H₂SO₄ (cat.) C11DA->H2SO4 IPA Isopropenyl Acetate IPA->H2SO4 Product This compound H2SO4->Product

Caption: Synthesis of this compound.

Byproduct_Formation cluster_reactants Starting Materials & Conditions cluster_byproducts Potential Byproducts C11DA Cyclopropane-1,1-dicarboxylic acid Unreacted_C11DA Unreacted Starting Material C11DA->Unreacted_C11DA Incomplete Reaction IPA Isopropenyl Acetate Acid Acid Catalyst (H₂SO₄) IPA->Acid Decomposition Acetone Acetone Acid->Acetone Ketene Ketene Acid->Ketene Polymeric Polymeric material Ketene->Polymeric Polymerization Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckConditions Verify Reaction Conditions (Temp, Time, Stirring) CheckPurity->CheckConditions CheckConditions->ImpureProduct Wash Wash with cold water ImpureProduct->Wash Yes End Pure Product ImpureProduct->End No Recrystallize Recrystallize Wash->Recrystallize Column Consider Column Chromatography Recrystallize->Column Still Impure Recrystallize->End Column->End

References

Technical Support Center: Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.

Frequently Asked Questions (FAQs)

Q1: What is the common name for this compound?

A1: It is also known as the cyclic isopropylidene ester of cyclopropane-1,1-dicarboxylic acid or as a cyclopropylidene-bis(oxy) derivative of Meldrum's acid.[1][2]

Q2: What is the primary synthetic route for this compound?

A2: The most established method involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3]

Q3: What are the key starting materials for the synthesis?

A3: The key starting materials are cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate.[3] The synthesis of cyclopropane-1,1-dicarboxylic acid itself can be achieved from diethyl malonate and 1,2-dibromoethane.[3]

Q4: What are the typical yields for this synthesis?

A4: Reported yields for the synthesis of this compound from cyclopropane-1,1-dicarboxylic acid are in the range of 55-61% after recrystallization.[3]

Q5: What are the main safety precautions to consider during this synthesis?

A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Isopropenyl acetate is flammable.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Impure Reactants: The purity of isopropenyl acetate is crucial. Old or improperly stored material may have hydrolyzed or polymerized. 2. Inactive Catalyst: The concentrated sulfuric acid may be old or have absorbed moisture, reducing its catalytic activity. 3. Incomplete Reaction: Insufficient reaction time or improper temperature control can lead to an incomplete conversion of starting materials. 4. Loss during Workup: Significant product loss can occur during filtration, washing, or recrystallization steps.1. Use Freshly Distilled Reactants: It is recommended to use freshly distilled isopropenyl acetate for the reaction.[3] 2. Use Fresh Catalyst: Ensure the concentrated sulfuric acid is from a freshly opened bottle or has been properly stored to prevent moisture absorption. 3. Optimize Reaction Conditions: Ensure the reaction is stirred vigorously and the temperature is maintained as per the protocol. Monitor the reaction progress using an appropriate analytical technique like TLC. 4. Careful Handling: Handle the solid product carefully during transfer and washing. Use minimal amounts of cold solvent for washing to reduce dissolution.
Product is Oily or Does Not Solidify 1. Presence of Impurities: The crude product may contain unreacted starting materials or by-products that lower its melting point. 2. Insufficient Cooling: The product may require a longer period at low temperatures to fully solidify.1. Purification: Proceed with the recrystallization step as described in the protocol to remove impurities.[3] If the product still fails to solidify, a second recrystallization or column chromatography may be necessary. 2. Extended Cooling: Allow the reaction mixture or the recrystallization solution to stand at a low temperature (e.g., 5°C) for an extended period (e.g., 24 hours).[3]
Discolored Product (Yellow or Brown) 1. Side Reactions: The strong acid catalyst can promote side reactions, leading to colored impurities. 2. Degradation: The product may be sensitive to prolonged exposure to acid or heat.1. Control Acid Addition: Add the concentrated sulfuric acid dropwise and with efficient stirring to dissipate heat and minimize localized high concentrations of acid.[3] 2. Decolorization: During the workup, the crude product can be treated with activated carbon to remove colored impurities.[3] Ensure the product is not heated for extended periods during recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Cyclopropane-1,1-dicarboxylic acid: 39.0 g (0.30 mol)

  • Isopropenyl acetate (freshly distilled): 33.0 g (0.33 mol)

  • Concentrated sulfuric acid: 0.5 mL

  • Cold water

Procedure:

  • A suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate is stirred vigorously in a flask.

  • To this suspension, 0.5 mL of concentrated sulfuric acid is added dropwise over a period of 30 minutes.

  • The mixture is stirred for an additional 30 minutes, during which the solution should become a clear yellow.

  • The solution is then kept at 5°C for 24 hours, which should result in partial solidification.

  • 50 mL of cold water is added to the mixture, and the precipitated solid is collected by filtration.

  • The solid is washed with 10 mL of cold water and then air-dried to yield the crude product.

  • The crude product is purified by recrystallization from a mixture of hexane and benzene to give colorless needles.

Data Presentation

Parameter Value Reference
Molecular Formula C₈H₁₀O₄[4]
Molecular Weight 170.17 g/mol [4]
Melting Point 65-67 °C[3]
Appearance Colorless needles or white to orange to green powder/crystal[2][3]
CAS Number 5617-70-9[4]

Visualizations

Experimental Workflow for Synthesis

G Workflow for this compound Synthesis A 1. Mix Cyclopropane-1,1-dicarboxylic acid and Isopropenyl Acetate B 2. Add Concentrated H₂SO₄ (dropwise, 30 min) A->B Vigorous Stirring C 3. Stir for 30 min B->C D 4. Cool at 5°C for 24h (Solidification) C->D E 5. Add Cold Water D->E F 6. Filter and Wash Solid E->F G 7. Air Dry Crude Product F->G H 8. Recrystallize (Hexane/Benzene) G->H I Pure Product H->I

Caption: Synthesis workflow diagram.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield Start Low Product Yield Q1 Are reactants pure? Start->Q1 Sol1 Use freshly distilled isopropenyl acetate. Q1->Sol1 No Q2 Is the catalyst active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use fresh concentrated sulfuric acid. Q2->Sol2 No Q3 Was the reaction complete? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Optimize reaction time and temperature control. Q3->Sol3 No Q4 Was workup efficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Handle solid carefully and minimize washing solvent. Q4->Sol4 No End Yield Improved Q4->End Yes A4_No No Sol4->End

Caption: Troubleshooting decision tree.

References

Technical Support Center: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to off-white crystalline powder or colorless needles.[1] The reported melting point is in the range of 69.0 to 72.0 °C.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, primarily cyclopropane-1,1-dicarboxylic acid.[1] Side products from the decomposition of starting materials or the product itself can also be present. Given the reaction conditions, potential impurities could arise from the thermal decomposition of cyclopropane-1,1-dicarboxylic acid, leading to cyclopropanecarboxylic acid and various unsaturated acyclic carboxylic acids.[2] Additionally, hydrolysis of the desired product can occur, especially in the presence of moisture.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Purity can be assessed using techniques such as Gas Chromatography (GC), as indicated by a purity specification of >98.0% (GC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to identify the main product and any potential impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity.

Q4: How can I remove unreacted cyclopropane-1,1-dicarboxylic acid from my crude product?

A4: A simple and effective method to remove unreacted cyclopropane-1,1-dicarboxylic acid is to wash the crude solid product with ice-cold water.[1] The dicarboxylic acid is more soluble in water than the desired spiro compound, allowing for its selective removal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization - Product is too soluble in the chosen solvent system. - Insufficient cooling to induce crystallization. - Premature crystallization during hot filtration.- Adjust the solvent ratio. If using a hexane/benzene system, try increasing the proportion of hexane. - Ensure the crystallization mixture is cooled for an adequate amount of time, potentially at a lower temperature (e.g., in an ice bath or refrigerator). - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product is Oily or Fails to Solidify - Presence of significant amounts of impurities that lower the melting point. - Residual solvent.- Attempt to triturate the oil with a non-polar solvent like cold hexane to induce solidification. - If trituration fails, consider purification by column chromatography. - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Product Purity Does Not Improve After Recrystallization - Impurities have similar solubility to the product in the chosen solvent system.- Try a different recrystallization solvent or solvent system. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature and very soluble at the solvent's boiling point. - If recrystallization is ineffective, purification by column chromatography is recommended.
Product Discolors (e.g., turns yellow or brown) - Thermal decomposition of the product or impurities. - Presence of acidic impurities.- Avoid excessive heating during recrystallization. - Ensure all acidic residues from the synthesis are quenched and removed during the work-up. A wash with a dilute sodium bicarbonate solution, followed by water, can be beneficial if the product is stable to these conditions.

Experimental Protocols

Protocol 1: Recrystallization from Hexane-Benzene

This protocol is adapted from a literature procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Hexane

  • Benzene

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a hexane and benzene solvent mixture. A suggested starting ratio is approximately 4.4:1 (hexane:benzene) by volume.

  • Gently heat the mixture with stirring until the solid dissolves completely. If necessary, add a small amount of additional solvent dropwise to achieve full dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, cool the flask further in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This is a general protocol that can be adapted for the purification of this compound if recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of ethyl acetate and hexane)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (start with a low polarity mixture, e.g., 10% ethyl acetate in hexane).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully add the dried product/silica mixture to the top of the packed column.

  • Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Dry the resulting solid under vacuum.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >98% (if impurities have different solubility)Simple, cost-effective, can be scaled up.May not be effective for all impurities, potential for product loss in the mother liquor.
Column Chromatography >99%High resolution, can separate closely related impurities.More time-consuming, requires larger volumes of solvent, can be more challenging to scale up.
Washing with Water Removes water-soluble impurities (e.g., cyclopropane-1,1-dicarboxylic acid)Simple and effective for specific impurities.Only removes a limited class of impurities.

Visualizations

PurificationWorkflow Crude Crude Product Wash Wash with Cold Water Crude->Wash Remove water-soluble impurities Recrystallize Recrystallize Wash->Recrystallize Column Column Chromatography Recrystallize->Column Purity still low Pure Pure Product Recrystallize->Pure High Purity Column->Pure Very High Purity

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Low Purity after Synthesis CheckAppearance Is the product oily or discolored? Start->CheckAppearance Recrystallization Attempt Recrystallization CheckAppearance->Recrystallization No Triturate Triturate with non-polar solvent CheckAppearance->Triturate Yes CheckPurity Is purity satisfactory? Recrystallization->CheckPurity ColumnChromatography Perform Column Chromatography CheckPurity->ColumnChromatography No Success Pure Product Obtained CheckPurity->Success Yes Triturate->Recrystallization ColumnChromatography->Success

Caption: Troubleshooting logic for purity improvement.

References

Technical Support Center: Reactions of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione and its reactions with amines. This guide addresses common issues, particularly the formation of unexpected side products, and provides protocols to promote desired reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected primary product when reacting this compound with aromatic amines?

A1: The reaction of this compound with aromatic amines primarily yields pyrrolidinone derivatives.[1] It is important to note that previous literature has sometimes misidentified these structures. The reaction proceeds through a cascade involving the opening of the dioxanone ring and the cyclopropane ring.[1]

Q2: What are the most common side reactions observed in the reaction of this compound with amines?

A2: The most frequently encountered side reactions include the formation of double amine adducts, polymerization, and potential cyclopropane ring-opening without subsequent cyclization to the desired pyrrolidinone. The formation of these side products is highly dependent on the nature of the amine (primary vs. secondary, aromatic vs. aliphatic) and the reaction conditions. For some Meldrum's acid derivatives, a second amine addition can occur, especially under prolonged and forcing reaction conditions.[2] Additionally, Meldrum's acid-amine compounds have been shown to undergo self-polymerization to form polyamides.[3]

Q3: How does the type of amine (primary, secondary, aromatic, aliphatic) influence the reaction outcome?

A3: The structure of the amine plays a critical role. Aromatic amines have been shown to favor the formation of pyrrolidinone structures.[1] While specific studies on primary and secondary aliphatic amines with this compound are limited, the general reactivity of Meldrum's acid derivatives suggests that primary amines can form both single and double adducts, with the latter being favored at higher pH.[2] Secondary amines are also expected to react, but steric hindrance may influence the rate and pathway of the reaction.

Q4: What is the influence of pH on the reaction?

A4: For related Meldrum's acid derivatives, pH has a significant impact on the reaction with amines. For instance, the formation of a double amine adduct is reported to be fastest at a pH of 10, while being very slow at pH 7 and 8.[2] This is attributed to the need for both the amine and the Meldrum's acid derivative to be in their neutral, reactive forms.[2]

Q5: Can thermal decomposition be a problem?

A5: Yes, Meldrum's acid and its derivatives are known to undergo thermal decomposition at elevated temperatures to form highly reactive ketene intermediates.[4] This can lead to a variety of side reactions and polymerization. It is advisable to conduct reactions at the lowest effective temperature.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the reaction of this compound with amines.

Problem Potential Cause Recommended Solution
Low yield of the desired pyrrolidinone product. Suboptimal reaction temperature.Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is too slow. Avoid high temperatures to prevent thermal decomposition.
Incorrect stoichiometry.Experiment with the molar ratio of the amine to the spiro compound. An excess of the amine might be necessary in some cases, but could also lead to side product formation.
Inappropriate solvent.The choice of solvent can influence the reaction pathway. Test a range of aprotic and protic solvents to find the optimal medium for your specific amine.
Formation of a polymeric material. High reaction temperature.As mentioned, high temperatures can lead to ketene formation and subsequent polymerization.[4] Lower the reaction temperature.
High concentration of reactants.Run the reaction at a lower concentration to reduce the likelihood of intermolecular polymerization reactions.
Formation of multiple unidentified side products. Competing reaction pathways (e.g., cyclopropane ring-opening without cyclization, double amine addition).Carefully control the reaction conditions, particularly temperature and pH. For reactions sensitive to pH, consider using a buffered system.[2]
Decomposition of starting material or product.Ensure the purity of your starting materials. This compound should be handled under anhydrous conditions if possible, as it can be susceptible to hydrolysis.
Reaction does not proceed to completion. Insufficient reactivity of the amine.For less nucleophilic amines, catalytic amounts of a mild, non-nucleophilic base might be beneficial. However, care must be taken as strong bases can promote side reactions.
Steric hindrance.For bulky amines, longer reaction times or a moderate increase in temperature may be required.

III. Experimental Protocols

Protocol 1: Synthesis of Pyrrolidinone Derivatives from Aromatic Amines

This protocol is adapted from the findings of Rigo et al.[1] for the synthesis of pyrrolidinone derivatives.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline)

  • Solvent (e.g., neat, or an inert solvent like toluene or dioxane)

  • Reaction vessel with a magnetic stirrer and a condenser

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound in the chosen solvent (or use neat conditions).

  • Add the aromatic amine to the solution. A 1:1 molar ratio is a good starting point.

  • Stir the reaction mixture at room temperature (approximately 20°C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). The reaction may take several hours to reach completion (e.g., 12 hours).[1]

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration.

  • If the product does not precipitate, the solvent should be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: The optimal solvent and temperature may vary depending on the specific aromatic amine used. It is recommended to perform small-scale optimization experiments.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

main_reaction start This compound + Aromatic Amine intermediate Reaction Intermediate (Ring Opening) start->intermediate Nucleophilic Attack product Pyrrolidinone Derivative intermediate->product Intramolecular Cyclization side_reactions start This compound + Amine side1 Double Amine Adduct start->side1 Excess Amine / High pH side2 Polymerization start->side2 High Temperature side3 Ring-Opened Product (Non-cyclized) start->side3 Suboptimal Conditions troubleshooting_workflow start Low Yield or Multiple Products? check_temp Is Temperature Optimized? start->check_temp check_stoch Is Stoichiometry Correct? check_temp->check_stoch Yes solution1 Adjust Temperature (start low) check_temp->solution1 No check_solvent Is Solvent Appropriate? check_stoch->check_solvent Yes solution2 Vary Amine:Spiro Ratio check_stoch->solution2 No solution3 Screen Different Solvents check_solvent->solution3 No end Improved Outcome solution1->end solution2->end solution3->end

References

Technical Support Center: Thermal Decomposition of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the thermal decomposition of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the thermal decomposition of this compound?

The thermal decomposition of this compound, a derivative of Meldrum's acid, is expected to proceed via a retro-Diels-Alder reaction. This process involves the elimination of acetone and carbon dioxide to generate a highly reactive intermediate known as cyclopropylideneketene.[1]

Q2: What are the typical methods for inducing thermal decomposition of this compound?

Two primary methods are employed for the thermal decomposition of Meldrum's acid derivatives:

  • Flash Vacuum Pyrolysis (FVP): This gas-phase method involves heating the compound under high vacuum. It is particularly useful for generating and studying highly reactive intermediates.

  • Solution Pyrolysis: This method involves heating the compound in a high-boiling point solvent. It can sometimes be facilitated by microwave irradiation to achieve rapid and uniform heating.[2]

Q3: What is the approximate temperature range for the thermal decomposition?

For many Meldrum's acid derivatives, thermal decomposition occurs at temperatures above 200 °C.[2] The specific temperature for this compound will depend on the experimental conditions (e.g., FVP or solution pyrolysis).

Q4: What are the primary safety concerns associated with this experiment?

The primary safety concerns include:

  • Pressure build-up: The decomposition reaction generates gaseous byproducts (acetone and carbon dioxide), which can lead to a significant pressure increase in a closed system.

  • High temperatures: The use of high temperatures for pyrolysis requires appropriate shielding and personal protective equipment.

  • Reactive intermediate: The generated cyclopropylideneketene is a highly reactive and potentially unstable species.

Q5: How can I confirm the formation of the cyclopropylideneketene intermediate?

Direct detection of the highly reactive ketene intermediate is challenging. Its formation is typically inferred by trapping it with a suitable reagent (a "trapping agent") to form a stable adduct that can be isolated and characterized.

II. Experimental Protocols

Below are representative protocols for the thermal decomposition of this compound. Note: These are general procedures and may require optimization for specific experimental setups.

Protocol 1: Flash Vacuum Pyrolysis (FVP)

Objective: To generate cyclopropylideneketene in the gas phase for subsequent reactions or spectroscopic analysis.

Materials:

  • This compound

  • FVP apparatus (quartz tube, furnace, vacuum pump, cold trap)

  • Trapping agent (if applicable) dissolved in a suitable solvent in the receiving flask

Procedure:

  • Assemble the FVP apparatus, ensuring all connections are secure and vacuum-tight.

  • Place a sample of this compound in the sample holder.

  • Heat the pyrolysis tube to the desired temperature (e.g., starting at 400 °C and optimizing as needed).

  • Evacuate the system to a low pressure (typically < 0.1 Torr).

  • Sublime the sample through the hot zone of the pyrolysis tube.

  • The pyrolysate, containing the cyclopropylideneketene, will be carried by the vacuum into a cold trap (e.g., cooled with liquid nitrogen) or a receiving flask containing a solution of a trapping agent.

  • After the pyrolysis is complete, carefully bring the system back to atmospheric pressure.

  • Analyze the contents of the cold trap or receiving flask to identify the products.

Protocol 2: Solution Pyrolysis

Objective: To generate and react cyclopropylideneketene in situ with a trapping agent in solution.

Materials:

  • This compound

  • High-boiling point, inert solvent (e.g., diphenyl ether, toluene)

  • Trapping agent (e.g., an electron-rich alkene or an alcohol)

  • Reaction vessel equipped with a reflux condenser and inert gas inlet

Procedure:

  • In the reaction vessel, dissolve this compound and an excess of the trapping agent in the solvent.

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 180-220 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate and purify the product using standard techniques such as column chromatography or recrystallization.

III. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or low conversion Decomposition temperature is too low.Gradually increase the pyrolysis temperature in increments of 20-30 °C.
Insufficient reaction time in solution pyrolysis.Increase the reaction time and monitor the progress.
Formation of multiple, unidentified products The cyclopropylideneketene intermediate is unstable and undergoes undesired side reactions or rearrangements.Use a more efficient trapping agent in higher concentration. For FVP, ensure the cold trap is sufficiently cold to quickly quench the reactive species. For solution pyrolysis, consider a lower reaction temperature or a different solvent.
The starting material is impure.Purify the this compound before use.
Polymerization of the product The ketene intermediate can polymerize.Work at lower concentrations in solution pyrolysis. In FVP, ensure a high vacuum to minimize intermolecular collisions.
Pressure build-up in the reaction vessel (Solution Pyrolysis) The rate of gas evolution (acetone, CO2) is too high.Reduce the heating rate. Ensure the system is not completely sealed and is properly vented through a condenser.
Difficulty isolating the product The product may be volatile or unstable.Use a lower temperature for solvent removal during workup. Consider derivatizing the product to a more stable compound for easier isolation.

IV. Data Presentation

Table 1: General Experimental Parameters for Thermal Decomposition

ParameterFlash Vacuum Pyrolysis (FVP)Solution Pyrolysis
Temperature 400 - 700 °C (typical)180 - 250 °C (typical)
Pressure < 0.1 TorrAtmospheric
Reaction Time Milliseconds (residence time in hot zone)Minutes to hours
Phase Gas phaseLiquid phase
Typical Solvents N/AToluene, Diphenyl ether
Product Isolation Cryogenic trapping, in situ trappingExtraction, Chromatography

Note: The optimal conditions for the thermal decomposition of this compound need to be determined empirically.

V. Visualizations

Signaling Pathway: Thermal Decomposition

thermal_decomposition Thermal Decomposition Pathway start This compound intermediate Cyclopropylideneketene (Highly Reactive Intermediate) start->intermediate Heat (Δ) byproduct1 Acetone intermediate->byproduct1 byproduct2 Carbon Dioxide intermediate->byproduct2 product Trapped Product (e.g., Cycloadduct, Ester) intermediate->product rearrangement Rearrangement Products intermediate->rearrangement polymer Polymer intermediate->polymer trapping_agent Trapping Agent trapping_agent->product fvp_workflow FVP Experimental Workflow cluster_prep Preparation cluster_pyrolysis Pyrolysis cluster_workup Workup & Analysis prep1 Assemble FVP Apparatus prep2 Load Sample prep1->prep2 prep3 Prepare Cold Trap/Receiving Flask prep2->prep3 pyro1 Evacuate System prep3->pyro1 pyro2 Heat Furnace pyro1->pyro2 pyro3 Sublime Sample pyro2->pyro3 workup1 Return to Atmospheric Pressure pyro3->workup1 workup2 Collect Pyrolysate workup1->workup2 workup3 Analyze Product workup2->workup3 troubleshooting_logic Troubleshooting Decision Tree start Low or No Product Yield? q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Multiple Products Observed? a1_yes->q2 sol1 Increase Temperature/Time a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Improve Trapping Efficiency a2_yes->sol2 sol3 Check for Product Volatility/Instability a2_no->sol3

References

Technical Support Center: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most established method involves the acid-catalyzed reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate. Concentrated sulfuric acid is typically used as the catalyst in this electrophilic addition followed by cyclization.[1]

Q2: My reaction mixture turned yellow/brown and solidified. Is this normal?

A2: Yes, this is a typical observation. The reaction of cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate often results in a clear yellow solution that may partially solidify upon standing, especially at cooler temperatures (e.g., 5°C).[1] The color indicates the formation of crude product, which can be purified through washing and recrystallization to yield colorless needles.[1]

Q3: What are the critical parameters for achieving a high yield and purity?

A3: Several factors are crucial:

  • Purity of Reagents: Using freshly distilled isopropenyl acetate is recommended to avoid impurities that can interfere with the reaction.[1] The purity of the starting cyclopropane-1,1-dicarboxylic acid is also important.

  • Catalyst Addition: The concentrated sulfuric acid catalyst should be added dropwise over a period of time (e.g., 30 minutes) to a vigorously stirred suspension to control the reaction rate and prevent localized overheating, which can lead to side reactions.[1]

  • Temperature Control: While the initial reaction is often run at ambient temperature, allowing the mixture to stand at a reduced temperature (5°C) for an extended period (24 hours) can facilitate product precipitation and improve recovery.[1]

  • Purification: Thorough washing of the crude solid with cold water is necessary to remove the acid catalyst and other water-soluble impurities. Recrystallization is essential for obtaining a high-purity final product.[1]

Q4: What are the likely impurities in my final product?

A4: Potential impurities can include:

  • Unreacted Starting Materials: Residual cyclopropane-1,1-dicarboxylic acid or isopropenyl acetate.

  • Hydrolysis Products: The product is a cyclic ester and can be susceptible to hydrolysis, especially in the presence of acid and water, which would reopen the ring to form cyclopropane-1,1-dicarboxylic acid.

  • Decomposition Products: The product is a spiro-derivative of Meldrum's acid. Meldrum's acid and its derivatives can be thermally unstable, decomposing to form acetone, carbon dioxide, and highly reactive ketenes.[2][3] While this specific spiro-derivative is relatively stable, harsh conditions could potentially lead to similar decomposition pathways.

  • Acetone Self-Condensation Products: If decomposition occurs, the resulting acetone can undergo self-condensation reactions, especially under acidic or basic conditions, leading to impurities like mesityl oxide or diacetone alcohol.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure starting materials. 2. Inactive catalyst (e.g., old or diluted sulfuric acid). 3. Insufficient reaction time or incorrect temperature. 4. Loss of product during workup.1. Use freshly distilled isopropenyl acetate.[1] Verify the purity of cyclopropane-1,1-dicarboxylic acid via melting point or spectroscopy. 2. Use fresh, concentrated sulfuric acid. 3. Ensure the mixture is stirred for the recommended time (e.g., 30 minutes post-catalyst addition) and allowed to stand for 24 hours at 5°C.[1] 4. Ensure the precipitate is washed with cold water to minimize dissolution.[1] During recrystallization, use the specified solvent system and avoid excessive solvent.
Product is an Oil or Fails to Crystallize 1. High levels of impurities preventing crystallization. 2. Presence of residual solvent or water.1. Wash the crude product thoroughly.[1] Attempt purification via column chromatography on silica gel.[5] 2. Ensure the crude product is air-dried completely before recrystallization.[1] Use anhydrous solvents for recrystallization if necessary.
Final Product is Colored (Not White/Colorless) 1. Incomplete removal of colored byproducts. 2. Thermal decomposition during workup or purification.1. Recrystallize the product from an appropriate solvent system (e.g., hexane and benzene).[1] The use of activated carbon during recrystallization can help decolorize the solution.[1] 2. Avoid excessive heating during solvent removal (use a rotary evaporator at moderate temperatures).[1]
Inconsistent Melting Point 1. Presence of impurities. 2. Incomplete drying of the final product.1. Perform an additional recrystallization step.[1] 2. Dry the crystals under vacuum to ensure complete removal of residual solvents.

Experimental Protocols

Key Experiment: Synthesis of this compound[1]

This protocol is adapted from Organic Syntheses.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid (39.0 g, 0.30 mol)

  • Isopropenyl acetate (33.0 g, 0.33 mol), freshly distilled

  • Concentrated sulfuric acid (0.5 mL)

  • Cold water

Procedure:

  • In a suitable flask, create a suspension of cyclopropane-1,1-dicarboxylic acid in freshly distilled isopropenyl acetate.

  • Stir the suspension vigorously using a magnetic stirrer.

  • Over a period of 30 minutes, add the concentrated sulfuric acid dropwise to the stirred suspension.

  • Continue to stir the mixture for an additional 30 minutes. The solution should become a clear yellow.

  • Store the solution at 5°C for 24 hours, during which time it may partially solidify.

  • Add 50 mL of cold water to the mixture to precipitate the crude product.

  • Collect the solid by filtration and wash it with 10 mL of cold water.

  • Air-dry the solid to yield the crude product.

  • For purification, recrystallize the crude solid from a mixture of hexane and benzene to obtain colorless needles.

Expected Yield & Melting Point:

Product Stage Yield Melting Point
Crude Solid~76%Not specified
Recrystallized Product55–61%65–67°C[1]

Visual Guides

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 Cyclopropane-1,1- dicarboxylic Acid P1 6,6-Dimethyl-5,7-dioxaspiro[2.5] octane-4,8-dione R1->P1 + R2 Isopropenyl Acetate R2->P1 + C1 H₂SO₄ (conc.) C1->P1

Caption: Reaction scheme for the synthesis of the target compound.

Impurity_Formation cluster_conditions Harsh Conditions cluster_impurities Potential Impurities Product Target Product (Spiro-Meldrum's Acid Derivative) Decomp Acetone + CO₂ + Ketenes Product->Decomp Thermal Decomposition Hydrolysis Cyclopropane-1,1- dicarboxylic Acid Product->Hydrolysis Hydrolysis Heat Excess Heat Heat->Decomp Acid Strong Acid / H₂O Acid->Hydrolysis

Caption: Potential pathways for impurity formation.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impure Product) CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stirring) CheckReagents->CheckConditions Reagents OK Solution Implement Corrective Action: - Purify Reagents - Adjust Parameters - Optimize Purification CheckReagents->Solution Impure CheckWorkup Analyze Purification & Workup Procedure CheckConditions->CheckWorkup Conditions OK CheckConditions->Solution Incorrect CheckWorkup->Solution Inefficient End Problem Resolved CheckWorkup->End Procedure OK Solution->End

Caption: A logical workflow for troubleshooting experimental issues.

References

optimizing catalyst concentration in 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. The content focuses on optimizing the concentration of the sulfuric acid catalyst to maximize yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, with a focus on problems related to catalyst concentration.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Insufficient Catalyst The acid catalyst is crucial for the reaction to proceed. Ensure that the correct amount of concentrated sulfuric acid is added as per the experimental protocol. A complete absence or significant reduction of the catalyst will result in a very slow or non-existent reaction.
Degraded Catalyst Concentrated sulfuric acid is hygroscopic. If it has absorbed a significant amount of water, its catalytic activity will be reduced. Use a fresh, unopened bottle of concentrated sulfuric acid for best results.
Poor Quality Reagents The purity of the starting materials, cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate, is critical. Ensure they are of high purity and that the isopropenyl acetate has been freshly distilled as specified in the protocol.
Inadequate Reaction Time or Temperature The reaction requires sufficient time to go to completion. Ensure the reaction is stirred for the recommended duration. While the initial reaction is exothermic, subsequent crystallization may require cooling as per the protocol.

Issue 2: Low Product Purity and/or Presence of Byproducts

Potential CauseSuggested Solution
Excess Catalyst An excess of sulfuric acid can lead to side reactions, such as the formation of a di-acetic anhydride from the mono-acetic anhydride intermediate, which is an undesired pathway.[1][2] This can reduce the overall yield of the desired product. Carefully measure and add the specified amount of catalyst.
Decomposition of Product High concentrations of acid can potentially lead to the degradation of the desired spiro compound, especially during workup. Neutralize the reaction mixture carefully during the workup procedure to avoid prolonged exposure to strong acid.
Incomplete Reaction If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted starting materials. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR) to ensure full conversion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of sulfuric acid for the synthesis of this compound?

A1: Based on established protocols, a catalytic amount of concentrated sulfuric acid is sufficient. The recommended procedure from Organic Syntheses specifies the dropwise addition of 0.5 mL of concentrated sulfuric acid to a suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate.[3] This corresponds to a relatively low molar ratio of catalyst to reactants.

Q2: What are the consequences of using too much sulfuric acid catalyst?

A2: Using an excessive amount of sulfuric acid can be detrimental to the reaction yield. In a similar synthesis of Meldrum's acid, doubling the molar equivalents of sulfuric acid from 0.06 to 0.12 resulted in a decrease in the total yield from 92.35% to 82.96%.[1][2] This is likely due to the promotion of side reactions, such as the formation of a di-acetic anhydride intermediate, which does not lead to the desired product.[1][2]

Q3: What happens if too little or no sulfuric acid is used?

A3: Sulfuric acid acts as a catalyst to accelerate the reaction between the dicarboxylic acid and isopropenyl acetate. If too little catalyst is used, the reaction rate will be significantly slower, potentially leading to an incomplete reaction within the specified timeframe and consequently a lower yield. In the absence of the acid catalyst, the reaction is unlikely to proceed to any significant extent under the given conditions.

Q4: Are there any alternative catalysts for this synthesis?

A4: While concentrated sulfuric acid is the most commonly cited catalyst for this type of reaction, other strong protic acids or Lewis acids could potentially catalyze the reaction. For instance, p-toluenesulfonic acid is used in the synthesis of a related dioxaspiro compound.[4] However, optimization of the reaction conditions, including catalyst loading and temperature, would be necessary for any alternative catalyst.

Data Presentation

The following table summarizes the effect of sulfuric acid concentration on the yield of Meldrum's acid, a structurally related compound. This data suggests that a similar trend can be expected for the synthesis of this compound, where an optimal, low concentration of the catalyst is crucial for maximizing the yield.

Moles of Sulfuric AcidYield of Meldrum's Acid (%)
0.0692.35[1][2]
0.1282.96[1][2]

Experimental Protocols

Synthesis of this compound (Adapted from Organic Syntheses) [3]

  • In a suitable reaction vessel equipped with a magnetic stirrer, suspend 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate.

  • Stir the suspension vigorously.

  • Over a period of 30 minutes, add 0.5 mL of concentrated sulfuric acid dropwise to the stirred suspension.

  • Continue stirring for an additional 30 minutes. The solution should become a clear yellow.

  • Allow the solution to stand at 5°C for 24 hours, during which time it may partially solidify.

  • Add 50 mL of cold water to the mixture.

  • Filter the precipitated solid, wash it with 10 mL of cold water, and air-dry to obtain the crude product.

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Mix Reactants (Cyclopropane-1,1-dicarboxylic acid & Isopropenyl Acetate) catalyst 2. Add Catalyst (Conc. H2SO4 dropwise) reagents->catalyst reaction 3. Reaction (Stirring) catalyst->reaction crystallization 4. Crystallization (5°C, 24h) reaction->crystallization workup 5. Workup (Add H2O, Filter, Wash, Dry) crystallization->workup product 6. Obtain Product (this compound) workup->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Check Catalyst Concentration start->check_catalyst too_low Too Low check_catalyst->too_low [Concentration] too_high Too High check_catalyst->too_high [Concentration] optimal Optimal check_catalyst->optimal [Concentration] increase_catalyst Increase Catalyst to Protocol Amount too_low->increase_catalyst decrease_catalyst Decrease Catalyst to Protocol Amount too_high->decrease_catalyst check_other Investigate Other Factors (Reagent Quality, Reaction Time, etc.) optimal->check_other

Caption: A decision-making diagram for troubleshooting low product yield based on catalyst concentration.

References

Technical Support Center: Purification of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be colorless needles or a white crystalline solid.[1] The reported melting point is in the range of 65–67°C.[1]

Q2: What are the typical solvents used for the recrystallization of this compound?

A common and effective solvent system for recrystallization is a mixture of hexane and benzene.[1] Other solvents such as chloroform and hexanes in combination have also been reported for similar compounds.

Q3: Can I use a different method other than recrystallization for purification?

While recrystallization is a well-documented and effective method, other techniques like column chromatography could be employed. For analytical purposes, High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used to assess purity and for small-scale purification.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction.- Ensure the isopropenyl acetate is freshly distilled. - Add the sulfuric acid catalyst dropwise over the specified time to control the reaction rate. - Allow the reaction to proceed for the full duration, including the cooling period, to ensure complete solidification.[1]
Oily or Gummy Crude Product Instead of a Solid Presence of unreacted starting materials or byproducts.- After the reaction, ensure the addition of cold water to precipitate the solid product. - Vigorously stir the mixture to induce crystallization. - If the product remains oily, try scratching the inside of the flask with a glass rod to initiate crystallization.
Product Fails to Crystallize During Recrystallization - Solution is too dilute. - Cooling is too rapid. - Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer. - Add a seed crystal of pure this compound to induce crystallization.
Purified Product has a Yellowish Tinge Presence of colored impurities.- During the workup, decolorize the ether extracts with activated carbon before solvent evaporation.[1] - If the final product is still colored, a second recrystallization may be necessary.
Melting Point of Purified Product is Low and/or Broad The product is still impure.- Repeat the recrystallization procedure. Ensure the crystals are thoroughly washed with a cold solvent (e.g., ice-cold hexanes) to remove any residual mother liquor. - Dry the crystals completely under vacuum to remove any trapped solvent.

Experimental Protocols

Synthesis of Crude this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Reaction Setup: In a suitable flask, create a suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate.

  • Catalyst Addition: While stirring the suspension vigorously, add 0.5 mL of concentrated sulfuric acid dropwise over a period of 30 minutes.

  • Reaction: Continue stirring for an additional 30 minutes. The solution should become a clear yellow.

  • Precipitation: Allow the solution to stand at 5°C for 24 hours, during which it should partially solidify.

  • Isolation: Add 50 mL of cold water to the mixture. Filter the precipitated solid, wash it with 10 mL of cold water, and air-dry to obtain the crude product.

Purification by Recrystallization

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: Dissolve the combined crude this compound in a minimal amount of a hot mixture of hexane and benzene (e.g., 110 mL of hexane and 25 mL of benzene for approximately 38.7 g of crude product).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the resulting colorless needles by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow

PurificationWorkflow cluster_reaction Reaction & Crude Isolation cluster_purification Purification Reaction Reaction Mixture Precipitation Precipitation with Cold Water Reaction->Precipitation 1. Quench Filtration Filtration & Washing Precipitation->Filtration 2. Isolate Crude_Product Crude Solid Product Filtration->Crude_Product Dissolution Dissolution in Hot Hexane/Benzene Crude_Product->Dissolution Recrystallize Crystallization Slow Cooling & Crystallization Dissolution->Crystallization 1. Cool Final_Filtration Filtration & Washing with Cold Hexane Crystallization->Final_Filtration 2. Collect Pure_Product Pure this compound Final_Filtration->Pure_Product

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Cyclopropanating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the creation of cyclopropane rings is a critical process in synthesizing complex molecules. The unique structural and electronic properties of the cyclopropane motif make it a valuable component in a wide range of biologically active compounds. This guide offers an objective comparison of common cyclopropanating agents, supported by experimental data, to assist in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Key Cyclopropanating Agents

The efficacy of a cyclopropanating agent is primarily assessed by its chemical yield, stereoselectivity (both diastereoselectivity and enantioselectivity), and its applicability across a diverse range of substrates. Below is a summary of the performance of several widely used cyclopropanating systems.

Cyclopropanating Agent/SystemTypical SubstrateYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key Features & Limitations
Simmons-Smith Reagent (IZnCH₂I from CH₂I₂/Zn-Cu)Alkenes, especially with directing groups (e.g., allylic alcohols)75-98%[1]High (substrate-directed)Can be high with chiral auxiliariesStereospecific, reliable for electron-rich and unfunctionalized alkenes. Stoichiometric zinc is required.[2][3]
Furukawa Modification (Et₂Zn/CH₂I₂)Electron-deficient alkenes (e.g., vinyl ethers)Good to ExcellentHigh (substrate-directed)High with chiral ligandsMore reactive than the classical Simmons-Smith reagent, suitable for less reactive alkenes.[1][4]
Diazo Compounds with Rh(I) Catalysis (e.g., Rh₂(OAc)₄)Styrenes, various alkenesup to 99%[5]High cis-selectivity (>99%)[5]High with chiral ligandsHighly efficient and selective, but diazo compounds can be hazardous.[2]
Diazo Compounds with Pd Catalysis 2-Substituted 1,3-dienesGood (up to ~80% combined)LowNot specifiedProvides good regioselectivity for vinylcyclopropanes.[6]
Diazo Compounds with Engineered Heme Proteins Styrene derivativesup to >99%[7]>99%up to 99.9%Biocatalytic, operates at room temperature, sustainable. Substrate scope can be limited by the enzyme's active site.[7]
Johnson-Corey-Chaykovsky Reaction (Sulfur Ylides)Electron-deficient alkenes (e.g., α,β-unsaturated ketones)Good to ExcellentGenerally highCan be rendered asymmetric with chiral sulfur ylidesA metal-free alternative, particularly effective for Michael acceptors.[8]
Kulinkovich Reaction (Grignard + Ti(Oi-Pr)₄)EstersGoodNot applicableCan be rendered asymmetricForms cyclopropanols.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in synthetic chemistry. Below are representative protocols for two common cyclopropanation methods.

General Procedure for Simmons-Smith Cyclopropanation of an Allylic Alcohol
  • Preparation of the Reagent: A flask is charged with zinc-copper couple under an inert atmosphere (e.g., nitrogen or argon). Diiodomethane, dissolved in a suitable anhydrous solvent like diethyl ether, is added dropwise to the zinc-copper couple with stirring. The formation of the active iodomethylzinc iodide carbenoid is typically indicated by a gentle reflux or warming of the mixture.

  • Cyclopropanation Reaction: The allylic alcohol, dissolved in the same anhydrous solvent, is added to the freshly prepared Simmons-Smith reagent at a controlled temperature, often 0 °C to room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure cyclopropyl alcohol.[1][9][10]

General Procedure for Palladium-Catalyzed Cyclopropanation with a Diazo Ester
  • Reaction Setup: In a nitrogen-filled glovebox, a Schlenk flask is charged with the alkene substrate (1.0 equiv), the palladium precatalyst (e.g., 5 mol %), and an anhydrous solvent such as tetrahydrofuran (THF) to a concentration of 0.1 M.[6]

  • Addition of Diazo Compound: A solution of the diazo ester (e.g., ethyl diazoacetate, 1.5 equiv) in a suitable solvent like toluene is added at once to the stirred reaction mixture at room temperature.[6]

  • Reaction and Quenching: The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a set time (e.g., 30 minutes).[6] After this period, the flask is removed from the glovebox, and the reaction is quenched by dilution with additional solvent.[6]

  • Isolation and Purification: The crude reaction mixture is concentrated under reduced pressure. The residue is adsorbed onto silica gel and purified by column chromatography to isolate the desired vinylcyclopropane product.[6]

Reaction Mechanisms and Workflows

Visualizing the proposed mechanisms and experimental workflows can aid in understanding the underlying principles of these cyclopropanation reactions.

Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.

Catalytic_Cycle Catalyst M(L)n Catalyst MetalloCarbene Metallo-carbene LnM=CHR Catalyst->MetalloCarbene + Diazo Diazo R-CHN₂ N2 N₂ MetalloCarbene->Catalyst + Alkene MetalloCarbene->N2 Product Cyclopropane MetalloCarbene->Product Carbene Transfer Alkene Alkene Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagent_add Reagent Addition setup->reagent_add reaction Stirring at Controlled Temperature reagent_add->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

References

A Comparative Guide to Purity Validation of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. Supporting experimental protocols and comparative data are presented to aid in the selection of the most suitable analytical method for specific research and quality control needs.

Introduction

This compound, a derivative of Meldrum's acid, is a valuable building block in organic synthesis. Accurate determination of its purity is crucial for ensuring the reliability and reproducibility of subsequent reactions and for meeting regulatory standards in pharmaceutical development. This guide compares the established HPLC method with GC and qNMR, offering insights into the strengths and limitations of each technique for this specific analyte.

Comparative Analysis of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical figures of merit such as precision, accuracy, sensitivity, and analysis time.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei.
Applicability Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Primary/Secondary Secondary method requiring a reference standard for quantification.Secondary method requiring a reference standard for quantification.Primary method; can provide absolute purity without a specific reference standard of the analyte.[1]
Selectivity High, tunable through mobile phase and stationary phase selection.Very high, especially with capillary columns.High, based on unique chemical shifts of different protons.
Sensitivity (LOD/LOQ) Typically in the low ng to pg range.Typically in the pg to fg range with sensitive detectors.Generally lower sensitivity, in the µg to mg range.
Analysis Time 5 - 30 minutes per sample.10 - 60 minutes per sample.5 - 20 minutes per sample.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for polar analytes.Precise weighing of sample and internal standard, dissolution in a deuterated solvent.
Instrumentation Cost Moderate to high.Moderate.High.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a published procedure for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC-FID) Method

This proposed method is based on the analysis of similar volatile organic compounds.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for polar analytes (e.g., DB-WAX or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Sample Preparation: Accurately weigh and dissolve the sample in a volatile solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol follows general guidelines for qNMR purity determination of small molecules.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Acetone-d6 or DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio >250:1 for the peaks to be integrated (typically 8-32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the singlet from the two methyl groups) and a signal from the internal standard.

    • Calculate the purity based on the integral values, molecular weights, and weights of the analyte and internal standard.

Supporting Experimental Data (Illustrative)

The following table presents expected performance data for the purity analysis of this compound using the three described methods. These values are based on typical performance characteristics for similar small molecules.

ParameterHPLC-UVGC-FID¹H-qNMR
Retention Time / Chemical Shift ~ 4.5 min~ 8.2 min~ 1.6 ppm (s, 6H, -C(CH₃)₂)
Analysis Time ~ 10 min~ 15 min~ 10 min
Limit of Detection (LOD) ~ 0.01%~ 0.005%~ 0.1%
Limit of Quantification (LOQ) ~ 0.03%~ 0.015%~ 0.3%
Precision (%RSD) < 1%< 1.5%< 0.5%
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for purity determination.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev_HPLC HPLC Method Development Specificity Specificity Dev_HPLC->Specificity Dev_GC GC Method Development Dev_GC->Specificity Dev_qNMR qNMR Method Development Dev_qNMR->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Purity Testing Robustness->Routine_Analysis Stability_Studies Stability Studies Routine_Analysis->Stability_Studies Quality_Control Quality Control Routine_Analysis->Quality_Control

Caption: Workflow for analytical method validation.

Signaling Pathway of Purity Determination Logic

The following diagram illustrates the logical flow for selecting an appropriate purity determination method based on the analyte's properties.

Purity_Method_Selection cluster_properties Analyte Properties cluster_methods Recommended Methods Analyte Analyte: 6,6-Dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione Volatility Volatile & Thermally Stable? Analyte->Volatility Solubility Soluble in Deuterated Solvent? Analyte->Solubility Chromophore UV Chromophore Present? Analyte->Chromophore Use_GC GC-FID Volatility->Use_GC Yes Use_HPLC HPLC-UV Volatility->Use_HPLC No Use_qNMR qNMR Solubility->Use_qNMR Yes Chromophore->Use_HPLC Yes

Caption: Logic for selecting a purity analysis method.

Conclusion

For the purity validation of this compound, HPLC offers a robust and widely accessible method. GC-FID presents a viable alternative, particularly if high sensitivity for volatile impurities is required. qNMR stands out as a primary method that provides highly accurate and precise purity values without the need for a specific reference standard of the analyte, making it an excellent tool for the certification of reference materials and for definitive purity assessment. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the desired level of accuracy and sensitivity.

References

Comparative Reactivity Analysis: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Versus Other Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione and other key derivatives of Meldrum's acid. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C5 methylene protons and the reactivity of its derivatives.[1][2][3] This guide will delve into the structural nuances that influence the reactivity of these compounds in key chemical transformations, supported by available experimental data.

Introduction to Meldrum's Acid and Its Derivatives

Meldrum's acid is a cyclic diester with a pKa of approximately 4.9 in water, making its C5 protons significantly more acidic than those of acyclic malonic esters.[3] This enhanced acidity is attributed to the rigid boat-like conformation of the six-membered ring, which minimizes steric hindrance and allows for effective delocalization of the negative charge in the corresponding enolate. This high acidity facilitates a wide range of reactions, including alkylations, acylations, and condensations.

This guide focuses on comparing the reactivity of three classes of Meldrum's acid derivatives:

  • 5-Monosubstituted Derivatives: These compounds still possess one acidic proton at the C5 position, allowing for further functionalization.

  • 5,5-Disubstituted Derivatives: With no acidic protons at C5, their reactivity is primarily centered on the dicarbonyl system and thermal decomposition.

  • This compound: This derivative features a spiro-fused cyclopropane ring at the C5 position, introducing significant ring strain which distinctly influences its reactivity.

Comparative Reactivity Data

While direct kinetic comparisons across a wide range of reactions are not extensively documented in a single study, the following table summarizes key properties and observed reactivity trends for representative Meldrum's acid derivatives.

Derivative ClassRepresentative StructureKey Structural FeatureAcidity (pKa of C5-H)Electrophilicity (Mayr's E for benzylidene derivative)Typical Reactions
Meldrum's Acid 2,2-dimethyl-1,3-dioxane-4,6-dioneTwo acidic C5 protons~4.9-9.15Knoevenagel condensation, Michael addition, Alkylation, Acylation
5-Monosubstituted 5-Methyl-Meldrum's acidOne acidic C5 protonHigher than Meldrum's acidVaries with substituentFurther alkylation/acylation, Thermal decomposition
5,5-Disubstituted 5,5-Dimethyl-Meldrum's acidNo acidic C5 protonsN/AN/AThermal decomposition to ketenes
Spiro-cyclopropyl This compoundSpiro-fused cyclopropane ringN/AN/ANucleophilic ring-opening of cyclopropane, Thermal rearrangement

Reactivity Analysis

Acidity and Nucleophilicity of the C5 Position

The acidity of the C5 proton is a cornerstone of Meldrum's acid chemistry. In 5-monosubstituted derivatives , the remaining C5 proton is still acidic and can be removed by a base to form a nucleophilic enolate, which can participate in a second alkylation or acylation. However, the presence of one substituent can sterically hinder the approach of electrophiles compared to the parent Meldrum's acid.

In contrast, 5,5-disubstituted derivatives and This compound lack an acidic C5 proton and therefore cannot act as nucleophiles in the same manner.

Knoevenagel Condensation

Meldrum's acid is highly reactive in Knoevenagel condensations with aldehydes and ketones to form 5-alkylidene derivatives. This reactivity stems from the ease of forming the C5-anion. 5-Monosubstituted derivatives can also undergo this reaction, though the steric bulk of the existing substituent may influence the reaction rate.

Michael Addition

The 5-alkylidene derivatives of Meldrum's acid are excellent Michael acceptors due to the strong electron-withdrawing nature of the Meldrum's acid moiety. This makes them highly susceptible to attack by nucleophiles.

Thermal Decomposition and Ketene Formation

A hallmark of Meldrum's acid derivatives is their thermal decomposition to generate highly reactive ketene intermediates, along with acetone and carbon dioxide. This reaction is particularly important for 5,5-disubstituted derivatives , which upon heating, readily form substituted ketenes that can be trapped by various nucleophiles. The temperature required for this decomposition can be influenced by the nature of the substituents at the C5 position.

Reactivity of the Spiro-cyclopropyl Moiety

The reactivity of This compound is dominated by the presence of the spiro-fused cyclopropane ring. Cyclopropane possesses significant ring strain (approximately 27.5 kcal/mol), making it susceptible to ring-opening reactions by nucleophiles. This provides a synthetic pathway to functionalized carbon chains that is not available to other Meldrum's acid derivatives. The reaction with amines, for instance, has been reported to yield pyrrolidinone structures.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Isopropenyl acetate

  • Concentrated sulfuric acid

  • Water

Procedure:

  • A suspension of cyclopropane-1,1-dicarboxylic acid (0.30 mol) and freshly distilled isopropenyl acetate (0.33 mol) is stirred vigorously.

  • To this suspension, 0.5 mL of concentrated sulfuric acid is added dropwise over 30 minutes.

  • The mixture is stirred for an additional 30 minutes, during which the solution should become a clear yellow.

  • The solution is kept at 5°C for 24 hours, which may result in partial solidification.

  • 50 mL of cold water is added, and the precipitated solid is filtered.

  • The solid is washed with 10 mL of cold water and air-dried to yield the crude product.

  • Recrystallization from a mixture of hexane and benzene can be performed for further purification.

General Procedure for Knoevenagel Condensation of Meldrum's Acid with Aldehydes

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Meldrum's acid

  • Aldehyde

  • Ethanol

  • (PhNH₃)₂CuCl₄ (catalyst)

Procedure:

  • Dissolve Meldrum's acid (1.5 mmol) in 5 mL of absolute ethanol in a round-bottomed flask.

  • Add the aldehyde (1.5 mmol) at room temperature.

  • Add the catalyst (PhNH₃)₂CuCl₄ (1 mg/mL, 0.85 mol%).

  • The product is expected to precipitate within 5 to 10 minutes.

  • After one hour, the amorphous powder is filtered and washed with 96% ethanol and water to yield the 5-arylidene Meldrum's acid derivative.[3]

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways for Meldrum's acid and its derivatives.

Knoevenagel_Condensation Meldrums_Acid Meldrum's Acid Enolate Meldrum's Acid Enolate Meldrums_Acid->Enolate + Base Aldehyde Aldehyde (RCHO) Intermediate Aldol-type Intermediate Aldehyde->Intermediate Base Base Enolate->Intermediate + RCHO Product 5-Alkylidene Meldrum's Acid Intermediate->Product - H₂O Water H₂O Product->Water

Caption: Knoevenagel condensation of Meldrum's acid.

Thermal_Decomposition Disubstituted_MA 5,5-Disubstituted Meldrum's Acid Ketene Substituted Ketene Disubstituted_MA->Ketene + Δ Heat Δ (Heat) Heat->Ketene Acetone Acetone Ketene->Acetone CO2 CO₂ Ketene->CO2 Trapped_Product Trapped Product Ketene->Trapped_Product + NuH Nucleophile Nucleophile (NuH) Nucleophile->Trapped_Product

Caption: Thermal decomposition to form a ketene.

Spiro_Ring_Opening Spiro_MA 6,6-Dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione Ring_Opened_Intermediate Ring-Opened Intermediate Spiro_MA->Ring_Opened_Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened_Intermediate Final_Product Functionalized Product Ring_Opened_Intermediate->Final_Product Workup

Caption: Nucleophilic ring-opening of the spiro-cyclopropyl derivative.

Conclusion

The reactivity of Meldrum's acid derivatives is highly dependent on the substitution at the C5 position. While 5-monosubstituted derivatives largely retain the reactivity of the parent compound, 5,5-disubstituted derivatives are primarily used as precursors for ketenes. This compound stands apart due to the inherent ring strain of its spiro-cyclopropyl group, which favors nucleophilic ring-opening reactions, offering unique synthetic opportunities. For researchers and drug development professionals, understanding these reactivity differences is crucial for designing efficient synthetic routes and accessing novel molecular architectures. Further quantitative kinetic studies would be invaluable for a more precise comparison of these versatile synthetic building blocks.

References

efficiency of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione as a cyclopropanating agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate cyclopropanating agent is critical for the successful synthesis of molecules containing the valuable cyclopropane motif. This guide provides a comparative analysis of established cyclopropanation methods, offering insights into their efficiency, substrate scope, and operational requirements.

Addressing the Premise: 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Initial investigation into the efficiency of this compound as a cyclopropanating agent reveals that this compound is, in fact, a derivative of a cyclopropane, not a reagent used to construct them. Documented synthetic procedures, such as those in Organic Syntheses, describe the preparation of this spiro compound from cyclopropane-1,1-dicarboxylic acid.[1] Its structural stability and synthetic origin preclude its use as a precursor for generating the reactive carbene or carbenoid species necessary for cyclopropanation.

Therefore, this guide will focus on comparing the performance of well-established and widely used cyclopropanating agents: the Simmons-Smith reaction, the Corey-Chaykovsky reaction, and methods involving diazomethane.

Performance Comparison of Key Cyclopropanating Agents

The efficiency of a cyclopropanation reaction is highly dependent on the chosen reagent, the substrate, and the reaction conditions. The following table summarizes the performance of leading methods on representative substrates.

Reagent/SystemSubstrate ExampleProductTypical Yield (%)Key Considerations
Simmons-Smith (CH₂I₂ / Zn-Cu)CyclohexeneBicyclo[4.1.0]heptane50-60%Safer than diazomethane; can be sensitive to the quality of the zinc-copper couple. Stereospecific.
Furukawa Modification (CH₂I₂ / Et₂Zn)CyclohexeneBicyclo[4.1.0]heptane>90%Higher yielding and more reliable than the classic Simmons-Smith reaction; diethylzinc is pyrophoric.
Corey-Chaykovsky (Sulfur Ylide)α,β-Unsaturated KetoneCyclopropyl Ketone88% (example)Effective for α,β-unsaturated carbonyls; sulfur ylides are generated in situ and can be less stable.
Diazomethane with Catalyst (CH₂N₂ / Pd(OAc)₂)CyclohexeneBicyclo[4.1.0]heptaneHighHighly efficient but diazomethane is extremely toxic and explosive, requiring specialized handling procedures.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the discussed cyclopropanation reactions.

Simmons-Smith Cyclopropanation (Furukawa Modification)

This procedure is adapted from the high-yielding Furukawa modification, which offers improved reliability over the classic zinc-copper couple method.

Reactants:

  • Alkene (e.g., cyclohexene)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alkene and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc in an appropriate solvent (e.g., hexane) to the stirred solution of the alkene.

  • Following the addition of diethylzinc, add diiodomethane dropwise via the dropping funnel over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting cyclopropanated product by column chromatography.

Corey-Chaykovsky Cyclopropanation

This protocol describes the formation of a cyclopropane from an α,β-unsaturated carbonyl compound using a sulfur ylide.[2]

Reactants:

  • α,β-Unsaturated carbonyl compound (enone)

  • Trimethylsulfoxonium iodide or Trimethylsulfonium iodide

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

  • Anhydrous solvent (e.g., DMSO or THF)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide to anhydrous DMSO. Stir until the salt is fully dissolved.

  • Add the α,β-unsaturated carbonyl compound to the solution.

  • To this mixture, add a solution of potassium tert-butoxide in DMSO.

  • Stir the resulting solution at room temperature for 2-4 hours.

  • After the reaction is complete, add water to the mixture and extract with an organic solvent such as diethyl ether.

  • Wash the combined organic phases with water, then with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the desired cyclopropane derivative.[2]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways is essential for understanding the underlying chemistry and stereochemical outcomes.

Corey_Chaykovsky_Cyclopropanation cluster_ylide_formation Ylide Formation cluster_cyclopropanation Cyclopropanation sulfoxonium Trimethylsulfoxonium Iodide ylide Sulfoxonium Ylide (Corey's Reagent) sulfoxonium->ylide - H⁺ base Base (e.g., NaH) base->ylide enone α,β-Unsaturated Carbonyl (Enone) ylide->enone Reacts with intermediate Betaine Intermediate (Zwitterion) enone->intermediate 1,4-Conjugate Addition product Cyclopropane Product intermediate->product Intramolecular SN2 reaction DMSO DMSO intermediate->DMSO Elimination

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

Caption: Mechanism of the Simmons-Smith Reaction.

Conclusion

While this compound is not a cyclopropanating agent, a range of effective alternatives are available to synthetic chemists. The Simmons-Smith reaction , particularly the Furukawa modification, offers a reliable and relatively safe method for the cyclopropanation of various alkenes, with high yields and stereospecificity. The Corey-Chaykovsky reaction is a powerful tool for the cyclopropanation of electron-deficient olefins, such as α,β-unsaturated carbonyl compounds.[1][2][3] Finally, diazomethane-based methods provide high efficiency but are hampered by significant safety concerns related to the reagent's toxicity and explosive nature, necessitating specialized equipment and handling protocols. The choice of reagent should be guided by the specific substrate, desired scale, and the safety infrastructure available.

References

Comparative Guide to the Reaction Products of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a versatile building block in organic synthesis. It offers a comparison with alternative synthetic routes and is supported by experimental data to inform research and development in medicinal chemistry and materials science.

Introduction to this compound

This compound, a derivative of Meldrum's acid, is a spirocyclic compound incorporating a highly strained cyclopropane ring fused to a 1,3-dioxane-4,6-dione moiety. This unique structural arrangement imparts significant reactivity, making it a valuable precursor for the synthesis of diverse heterocyclic scaffolds. The high degree of ring strain in the cyclopropane ring and the electrophilic nature of the dicarbonyl system govern its chemical behavior, primarily leading to ring-opening reactions with various nucleophiles.

Key Reactions and Product Characterization

The reactivity of this compound is dominated by nucleophilic attack, leading to the opening of the strained cyclopropane ring. This section details the outcomes of reactions with amine nucleophiles and the synthetically significant Cloke-Wilson rearrangement.

Reaction with Amine Nucleophiles

The reaction of this compound with primary amines, such as aniline, proceeds via a nucleophilic ring-opening mechanism. This reaction typically occurs at room temperature and leads to the formation of functionalized pyrrolidine-2,5-dione derivatives.

Table 1: Reaction of this compound with Aniline [1]

ProductReaction ConditionsYieldSpectroscopic Data
1-Phenyl-3-(1-hydroxy-1-methylethyl)-pyrrolidine-2,5-dioneAniline (3.0 equiv), Room Temperature, 13 h80%¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.52 (m, 2H), 7.43-7.39 (m, 2H), 7.23-7.20 (m, 1H), 4.15 (s, 1H), 3.29 (dd, J = 9.2, 4.8 Hz, 1H), 2.97 (dd, J = 18.0, 9.2 Hz, 1H), 2.73 (dd, J = 18.0, 4.8 Hz, 1H), 1.40 (s, 3H), 1.28 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 178.1, 175.5, 131.9, 129.2, 128.8, 126.4, 72.0, 49.5, 33.5, 27.8, 26.9. IR (neat, cm⁻¹): 3480, 1710, 1390, 1180, 750.

To a solution of this compound (1.0 equiv) in a suitable solvent, aniline (3.0 equiv) is added. The reaction mixture is stirred at room temperature for 13 hours. After completion, the reaction mixture is diluted with chloroform and washed successively with 10% hydrochloric acid solution and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a mixture of chloroform and hexanes to afford the desired product.

Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement is a thermal or acid-catalyzed isomerization of cyclopropyl ketones to afford dihydrofurans. In the case of this compound and its derivatives, this rearrangement provides a powerful method for the synthesis of γ-butyrolactones, which are prevalent motifs in many natural products and pharmaceuticals. The reaction proceeds through the opening of the cyclopropane ring followed by intramolecular cyclization.

While specific experimental data for the Cloke-Wilson rearrangement of the parent this compound is not extensively detailed in the available literature, studies on closely related spirocyclopropyl Meldrum's acid derivatives demonstrate the feasibility and utility of this transformation. The reaction is often carried out by heating the spirocyclopropane in a high-boiling solvent such as DMSO.

Comparison with Alternative Synthetic Methods

The synthesis of functionalized γ-butyrolactones and pyrrolidine-2,5-diones can be achieved through various synthetic strategies. This section provides a comparison of the reactivity of this compound with alternative methodologies.

Table 2: Comparison of Synthetic Methods for γ-Butyrolactones and Pyrrolidine-2,5-diones

Target ScaffoldMethod Utilizing this compoundAlternative MethodsAdvantages of Spiro-Compound MethodDisadvantages of Spiro-Compound Method
γ-Butyrolactones Cloke-Wilson Rearrangement- Lactonization of γ-hydroxy acids - Oxidation of 1,4-diols - Radical cyclization of unsaturated estersAccess to highly substituted and stereochemically complex lactones from a common precursor.May require elevated temperatures; substrate scope for the parent spiro-compound needs further exploration.
Pyrrolidine-2,5-diones Ring-opening with primary amines- Reaction of succinic anhydride with amines - Cyclization of β-amino dicarboxylic acidsMild reaction conditions; introduces a functionalized side chain in a single step.Limited to primary amines; potential for side reactions with more complex amines.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

reaction_pathway A This compound B Nucleophilic Attack (e.g., Aniline) A->B R-NH₂ F Thermal/Acid-Catalyzed Rearrangement (Cloke-Wilson) A->F Heat or H⁺ C Ring-Opened Intermediate B->C D Intramolecular Cyclization C->D E 1-Phenyl-3-(1-hydroxy-1-methylethyl) -pyrrolidine-2,5-dione D->E G Carbocation Intermediate F->G H γ-Butyrolactone Derivative G->H experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Reactant Mixing (Spiro-compound + Nucleophile) B Reaction (Stirring at specified temperature) A->B C Monitoring (TLC, GC, etc.) B->C D Quenching/Extraction C->D E Drying of Organic Layer D->E F Solvent Removal E->F G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Final Product H->I

References

A Comparative Analysis of the Reaction Kinetics of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction kinetics of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a spirocyclic derivative of Meldrum's acid. Due to a lack of specific published kinetic data for this compound, this analysis draws upon data from closely related Meldrum's acid derivatives to infer its reactivity profile. The guide is intended for researchers, scientists, and drug development professionals interested in the stability and reactivity of this and similar scaffolds.

Introduction to this compound

This compound is a rigid, spirocyclic compound derived from the condensation of cyclopropanone with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its structure is notable for the presence of a cyclopropyl group fused to the C5 position of the Meldrum's acid core. This structural feature is anticipated to influence its reactivity and thermal stability compared to other C5-substituted Meldrum's acid derivatives. Meldrum's acid and its derivatives are widely used in organic synthesis due to the high acidity of the C5 proton and their utility as precursors for ketenes and other reactive intermediates.

Comparative Kinetic Analysis

Hydrolysis Kinetics:

The hydrolysis of Meldrum's acid derivatives is a critical parameter for applications in aqueous environments, such as in biological assays or certain reaction conditions. The rate of hydrolysis is significantly influenced by the substituents at the C5 position.

Generally, the hydrolysis of Meldrum's acid and its derivatives can proceed under both acidic and basic conditions. However, under basic conditions, the high acidity of the C5 proton leads to the formation of a stable enolate, which can render the compound resistant to nucleophilic attack and thus slow down the rate of hydrolysis.

For comparison, a study on the hydrolysis of α-Alkyl-α-(methylthio)methylene Meldrum's acids provides insight into the effect of steric hindrance on reactivity. It was observed that increasing the steric bulk of the alkyl group at the α-position generally decreases the rate of hydrolysis. Given that the spiro-cyclopropyl group in this compound imposes significant steric hindrance around the C5 position, it is reasonable to hypothesize that its rate of hydrolysis would be slower compared to unsubstituted or less sterically hindered C5-derivatives of Meldrum's acid.

Table 1: Inferred Comparative Hydrolysis Reactivity

CompoundC5-Substituent(s)Expected Relative Rate of HydrolysisRationale
Meldrum's AcidH, HFastestLeast sterically hindered, allowing for easier nucleophilic attack at the carbonyl carbons.
5-Methyl-Meldrum's AcidH, CH₃IntermediateModerate steric hindrance from the methyl group.
5,5-Dimethyl-Meldrum's AcidCH₃, CH₃SlowIncreased steric hindrance from two methyl groups.
This compoundSpiro-cyclopropylSlowestThe rigid spirocyclic system imparts significant steric congestion, likely hindering nucleophilic approach.

Thermal Decomposition Kinetics:

The thermal stability of Meldrum's acid derivatives is crucial for their application in high-temperature reactions, such as the generation of ketenes. The decomposition temperature is influenced by the nature of the substituents.

Thermogravimetric analysis (TGA) of various Meldrum's acid derivatives indicates that the decomposition temperature can be modulated by the electronic and steric properties of the C5-substituents. While specific TGA data for this compound is not available, a study on other derivatives provides a basis for comparison. It has been observed that increased substitution at the C5 position can influence the decomposition pathway and temperature.

Table 2: Inferred Comparative Thermal Stability

CompoundC5-Substituent(s)Inferred Decomposition Temperature Range (°C)Rationale
Meldrum's AcidH, H~150-200The parent compound, serves as a baseline.
5,5-Dimethyl-Meldrum's AcidCH₃, CH₃Higher than Meldrum's AcidThe gem-dimethyl groups can stabilize the radical intermediates formed during thermolysis, potentially increasing the decomposition temperature.
This compoundSpiro-cyclopropylLikely highThe strained cyclopropyl ring might be expected to lower the decomposition temperature; however, the rigid spirocyclic structure could also impart thermal stability.

Experimental Protocols

The following are generalized experimental protocols for assessing the reaction kinetics of Meldrum's acid derivatives, based on methodologies reported in the literature.

Protocol for Hydrolysis Kinetic Studies

This protocol is adapted from studies on the hydrolysis of Meldrum's acid derivatives and can be used to determine the rate of hydrolysis of this compound.

Materials:

  • This compound

  • Buffer solutions of various pH (e.g., phosphate, borate)

  • Spectrophotometer (UV-Vis)

  • Constant temperature water bath

  • Stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile)

Procedure:

  • Prepare a series of buffer solutions with known pH values.

  • Equilibrate the buffer solutions to the desired reaction temperature in the constant temperature water bath.

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.

  • To initiate the reaction, inject a small aliquot of the stock solution into the equilibrated buffer solution in a cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Immediately place the cuvette in the spectrophotometer, also thermostatted at the reaction temperature.

  • Monitor the reaction by recording the change in absorbance at a wavelength where the reactant or product has a distinct absorption maximum.

  • Record the absorbance data as a function of time until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

  • By determining k_obs at different pH values, the pH-rate profile can be constructed to elucidate the contributions of acid-catalyzed, base-catalyzed, and neutral hydrolysis.

Protocol for Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to determine the thermal stability and decomposition profile of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate to provide an inert atmosphere.

  • Heat the sample at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 500 °C).

  • Record the sample mass as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss.

  • The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum rate of decomposition.

  • By performing the experiment at different heating rates, kinetic parameters such as the activation energy of decomposition can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger method.

Visualizations

Reaction Pathway for Hydrolysis of Meldrum's Acid Derivatives

The following diagram illustrates the general mechanism for the hydrolysis of a generic Meldrum's acid derivative, which involves nucleophilic attack at a carbonyl carbon followed by ring opening.

hydrolysis_pathway MA Meldrum's Acid Derivative Intermediate Tetrahedral Intermediate MA->Intermediate + H₂O or OH⁻ (Nucleophilic Attack) Product Ring-Opened Product Intermediate->Product Ring Opening kinetic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Buffer Solutions C Initiate Reaction in Cuvette A->C B Prepare Stock Solution of Test Compound B->C D Monitor Absorbance vs. Time C->D E Fit Data to Kinetic Model D->E F Determine Rate Constants E->F substituent_effect StericHindrance Increasing Steric Hindrance at C5 Position Reactivity Decreasing Rate of Hydrolysis StericHindrance->Reactivity leads to

Safety Operating Guide

Proper Disposal of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. According to GHS classifications, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Hazard Summary
Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Data sourced from PubChem CID 79720.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify: Clearly identify all waste containing this compound, including pure compound, contaminated labware (e.g., gloves, weighing boats), and solutions.

  • Segregate: This compound is a solid organic chemical. It should be disposed of in a designated solid organic chemical waste container. Do not mix with liquid waste, especially aqueous waste, or with incompatible chemicals.

2. Waste Collection:

  • Solid Waste:

    • Carefully transfer the solid this compound waste into a clearly labeled, dedicated waste container.

    • Contaminated disposable labware such as gloves and paper towels should be double-bagged and placed in the same designated solid waste container.[2]

  • Original Container: If disposing of the original, unopened container, ensure it is securely sealed and labeled as hazardous waste for disposal.

3. Waste Storage:

  • Container: Use a robust, leak-proof container with a secure lid that is compatible with the chemical. The original container is often a suitable choice.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from general lab traffic and incompatible materials.

4. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.

  • Regulatory Compliance: Always adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal regulations.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Disposal Final Disposal Start Generation of Waste (this compound) Identify Identify and Segregate Solid Organic Waste Start->Identify Collect Collect in Labeled, Compatible Container Identify->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Contact Contact Licensed Hazardous Waste Contractor Store->Contact Container Full or Per Policy Pickup Scheduled Waste Pickup Contact->Pickup End Proper Disposal (Incineration/Landfill) Pickup->End

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Essential Safety and Operational Guide for 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (CAS No. 5617-70-9) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
Appearance Light brown solid crystalline powder
Purity ≤100%

Source: Thermo Fisher Scientific SDS[1], PubChem[2]

Hazard Identification and GHS Classification

While some suppliers indicate the product at its given concentration is not considered hazardous, aggregated GHS information suggests the following potential hazards for the pure compound.[1][2]

Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Source: PubChem[2]

Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.

Source: Thermo Fisher Scientific SDS[1], Benchchem[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Weighing Weigh Compound in Ventilated Area Don PPE->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in Fume Hood Dissolving->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Waste Collection Collect Chemical Waste Decontamination->Waste Collection Waste Disposal Dispose of Waste via Licensed Contractor Waste Collection->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: Standard workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Spill and Leak Procedures:

  • Minor Spills: For small spills, sweep up the solid material, taking care to avoid generating dust. Place the spilled material into a suitable, labeled container for disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Contain the spill and collect the material for disposal.

Disposal Plan:

  • Chemical Waste: Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.

It is imperative to adhere to all local, state, and federal regulations regarding the handling and disposal of chemical waste.

References

×

Retrosynthesis Analysis

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6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.